molecular formula C15H10BrNO3 B2397062 2-Bromo-4-cyano-6-methoxyphenyl benzoate CAS No. 700858-32-8

2-Bromo-4-cyano-6-methoxyphenyl benzoate

Cat. No.: B2397062
CAS No.: 700858-32-8
M. Wt: 332.153
InChI Key: HVBUPASLLLEHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-cyano-6-methoxyphenyl benzoate is a useful research compound. Its molecular formula is C15H10BrNO3 and its molecular weight is 332.153. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-cyano-6-methoxyphenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-cyano-6-methoxyphenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-cyano-6-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBUPASLLLEHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 2-Bromo-4-cyano-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-4-cyano-6-methoxyphenyl benzoate: Physicochemical Properties and Structural Elucidation

Introduction

2-Bromo-4-cyano-6-methoxyphenyl benzoate is a complex organic molecule featuring a multifaceted substitution pattern on its phenyl rings. This arrangement of a bromine atom, a cyano group, and a methoxy group on one phenyl ring, connected via a benzoate ester linkage to another phenyl group, suggests its potential utility as a building block in medicinal chemistry and materials science. The specific combination of electron-withdrawing (bromo, cyano) and electron-donating (methoxy) groups, along with the ester functionality, provides multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecular architectures.

This technical guide provides a detailed analysis of the molecular formula and molecular weight of 2-Bromo-4-cyano-6-methoxyphenyl benzoate. It serves as a foundational resource for researchers, offering a step-by-step elucidation of its chemical structure and a summary of its key physicochemical properties. The methodologies described herein are based on standard principles of organic chemistry and analytical techniques, ensuring a robust and reliable characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of 2-Bromo-4-cyano-6-methoxyphenyl benzoate are summarized in the table below. These values are derived from its molecular formula and the atomic weights of its constituent elements.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₀BrNO₃Derived from structural analysis
Molecular Weight 332.15 g/mol Calculated from the molecular formula
Appearance White to off-white solid (predicted)[1]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. Immiscible with water.[2]

Structural Elucidation and Formula Determination

The molecular formula of 2-Bromo-4-cyano-6-methoxyphenyl benzoate was determined by systematically deconstructing its chemical name and identifying its constituent functional groups. The process involves two key parts: the "2-Bromo-4-cyano-6-methoxyphenyl" moiety and the "benzoate" moiety.

  • The Benzoate Group : The benzoate portion of the molecule consists of a benzene ring attached to a carbonyl group, with the chemical formula C₆H₅CO.[3]

  • The Phenyl Ring Substituents : The "2-Bromo-4-cyano-6-methoxyphenyl" component is a substituted benzene ring. The numbering indicates the positions of the substituents relative to the point of attachment to the benzoate ester's oxygen atom.

    • A bromine atom at position 2.

    • A cyano group (-C≡N) at position 4.

    • A methoxy group (-OCH₃) at position 6.

By combining these fragments, the complete molecular structure is assembled. The total count of each atom is as follows:

  • Carbon (C) : 7 from the benzoate group + 6 from the phenyl ring + 1 from the cyano group + 1 from the methoxy group = 15 atoms.

  • Hydrogen (H) : 5 from the benzoate's phenyl ring + 2 on the substituted phenyl ring + 3 from the methoxy group = 10 atoms.

  • Bromine (Br) : 1 atom.

  • Nitrogen (N) : 1 atom from the cyano group.

  • Oxygen (O) : 2 from the ester group + 1 from the methoxy group = 3 atoms.

This systematic atom counting leads to the definitive molecular formula of C₁₅H₁₀BrNO₃ .

G cluster_0 Structural Analysis cluster_1 Atom Counting cluster_2 Property Calculation Compound 2-Bromo-4-cyano-6-methoxyphenyl benzoate Benzoate Benzoate Moiety (C₆H₅COO) Compound->Benzoate deconstruct Phenyl Substituted Phenyl Moiety (C₆H₂Br(CN)OCH₃) Compound->Phenyl deconstruct Formula Molecular Formula: C₁₅H₁₀BrNO₃ Benzoate->Formula C: 7, H: 5, O: 2 Phenyl->Formula C: 8, H: 5, Br: 1, N: 1, O: 1 MW Molecular Weight: 332.15 g/mol Formula->MW sum atomic weights

Workflow for determining the molecular formula and weight.

Experimental Verification Protocols

To empirically validate the calculated molecular weight and confirm the structure of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, the following standard analytical techniques are recommended.

High-Resolution Mass Spectrometry (HRMS)

Objective : To determine the exact mass of the molecule and confirm its elemental composition.

Methodology :

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

  • The measured mass-to-charge ratio (m/z) should be compared to the theoretical exact mass of C₁₅H₁₀BrNO₃. The expected high-resolution mass provides a stringent confirmation of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To elucidate the detailed chemical structure, including the connectivity of atoms and the positions of substituents on the aromatic rings.

Methodology :

  • ¹H NMR :

    • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire the proton NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons on both phenyl rings and a singlet for the methoxy group's protons. The chemical shifts, integration values, and coupling patterns will confirm the substitution pattern.

  • ¹³C NMR :

    • Using the same sample, acquire the carbon NMR spectrum.

    • This will reveal the number of unique carbon environments, including signals for the carbonyl carbon of the ester, the cyano carbon, and the aromatic carbons. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Potential Applications in Research and Development

While specific applications for 2-Bromo-4-cyano-6-methoxyphenyl benzoate are not extensively documented, its structure suggests several potential areas of interest for researchers:

  • Fragment-Based Drug Discovery : This molecule can serve as a fragment for screening against various biological targets. The diverse functional groups offer multiple points for interaction with protein binding sites.

  • Intermediate for Synthesis : It is a valuable precursor for the synthesis of more complex molecules. The bromine atom can be readily functionalized through cross-coupling reactions, and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Materials Science : The aromatic nature and the presence of polar functional groups may impart interesting electronic or optical properties, making it a candidate for the development of novel organic materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Bromo-4-cyano-6-methoxyphenyl benzoate. Based on the safety data for structurally related compounds, it is advisable to handle this substance in a well-ventilated fume hood.[1][4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[5] Avoid inhalation of dust and contact with skin and eyes.[4] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[2]

Conclusion

2-Bromo-4-cyano-6-methoxyphenyl benzoate is a chemical compound with the molecular formula C₁₅H₁₀BrNO₃ and a molecular weight of 332.15 g/mol . Its structure, featuring a unique combination of functional groups, makes it a compound of interest for synthetic chemists and drug discovery professionals. The analytical methods outlined in this guide provide a clear pathway for the empirical verification of its identity and purity. As a versatile chemical intermediate, it holds promise for the development of novel pharmaceuticals and advanced materials.

References

  • Thermo Fisher Scientific. (2025, September 6).
  • Fisher Scientific. (2025, December 25).
  • Santa Cruz Biotechnology. (2021, May 10).
  • Fisher Scientific. (n.d.).
  • NIST. (n.d.). 2-Methoxyphenyl benzoate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Solubility of 2-Bromo-4-cyano-6-methoxyphenyl benzoate in Organic Solvents: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter influencing process development, formulation, and bioavailability. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, a complex organic molecule with multiple functional groups. Due to the absence of extensive published data for this specific compound, this document emphasizes a foundational, first-principles approach. It integrates theoretical constructs, such as Hansen Solubility Parameters (HSP), with practical, step-by-step experimental protocols. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for solvent selection and solubility characterization for novel compounds.

Introduction: Characterizing a Novel Molecule

2-Bromo-4-cyano-6-methoxyphenyl benzoate is a substituted aromatic ester. Its structure incorporates several key functional groups that dictate its physicochemical properties, including solubility:

  • Benzoate Ester Core: Provides a rigid, largely hydrophobic backbone but with a polar ester linkage.

  • Cyano Group (-CN): A strongly polar and electron-withdrawing group, capable of significant dipole-dipole interactions.

  • Bromo Group (-Br): A halogen substituent that increases molecular weight and introduces polarity.

  • Methoxy Group (-OCH₃): An ether group that adds moderate polarity and can act as a hydrogen bond acceptor.

The combination of these groups results in a molecule of moderate to high polarity with a significant molecular weight. Predicting its interaction with various organic solvents requires moving beyond simple "like dissolves like" heuristics to a more quantitative and systematic approach. This guide will provide that approach.

Chapter 1: The Theoretical Underpinnings of Solubility

The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG).[1] For dissolution to be spontaneous, ΔG must be negative. The relationship is defined by the equation:

ΔG = ΔHsolution - TΔSsolution

Where:

  • ΔHsolution is the enthalpy of solution.

  • T is the absolute temperature.

  • ΔSsolution is the entropy of solution.

The enthalpy of solution can be understood as the net result of three distinct energy changes[2]:

  • Breaking Solute-Solute Interactions (ΔH₁): Energy required to overcome the crystal lattice energy of the solid. This is an endothermic process (+ΔH).

  • Breaking Solvent-Solvent Interactions (ΔH₂): Energy required to create a cavity in the solvent for the solute molecule. This is also endothermic (+ΔH).

  • Forming Solute-Solvent Interactions (ΔH₃): Energy released when the solute molecule is solvated by the solvent molecules. This is an exothermic process (-ΔH).

The overall enthalpy is the sum of these steps: ΔHsolution = ΔH₁ + ΔH₂ + ΔH₃ .[2][3] Dissolution is favored when the energy released by solvation (ΔH₃) is comparable to or greater than the energy required to break the solute and solvent interactions (ΔH₁ + ΔH₂).

cluster_0 Thermodynamics of Dissolution Solute (Crystal) Solute (Crystal) Separated Solute Molecules Separated Solute Molecules Solute (Crystal)->Separated Solute Molecules ΔH₁ > 0 (Endothermic) Solvent (Bulk) Solvent (Bulk) Solvent with Cavity Solvent with Cavity Solvent (Bulk)->Solvent with Cavity ΔH₂ > 0 (Endothermic) Solvated Solute Solvated Solute Separated Solute Molecules->Solvated Solute ΔH₃ < 0 (Exothermic) Solvent with Cavity->Solvated Solute

Caption: Energy contributions to the enthalpy of solution.

Hansen Solubility Parameters (HSP): A Powerful Predictive Tool

To move beyond a purely qualitative assessment, Hansen Solubility Parameters (HSP) provide a robust, semi-empirical method for predicting solubility.[4][5] The core idea is that the total cohesive energy of a substance can be divided into three components[6]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by calculating the distance (Ra) between the solute and a solvent in this space[7]:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates greater similarity and a higher likelihood of solubility. For a given solute, a "solubility sphere" can be determined. Solvents that fall within this sphere are predicted to be good solvents, while those outside are poor solvents.[8] While the specific HSP values for 2-Bromo-4-cyano-6-methoxyphenyl benzoate are not published, they can be estimated using group contribution methods or determined experimentally as described in Chapter 2.

Chapter 2: A Systematic Workflow for Solubility Determination

A structured, empirical approach is essential to accurately map the solubility profile of a new compound. The following workflow provides a self-validating system for solvent screening and selection.

A Step 1: Preliminary Analysis - Analyze molecular structure - Estimate polarity and HSP B Step 2: Broad Solvent Screening - Select 10-15 diverse solvents - Perform qualitative 'soluble/insoluble' tests A->B Predict C Step 3: Quantitative Solubility Measurement - Select promising solvents (4-6) - Use Isothermal Shake-Flask Method B->C Down-select D Step 4: Data Analysis - Quantify solubility (mg/mL) - Construct solubility profile C->D Measure E Step 5: Application-Specific Optimization - E.g., Crystallization Solvent Selection - Test temperature dependence D->E Apply

Caption: Systematic workflow for solubility assessment.

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement

This method is a gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution at a constant temperature.

Materials:

  • 2-Bromo-4-cyano-6-methoxyphenyl benzoate (solute)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials (e.g., 20 mL) with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation: Add an excess amount of the solid solute to a scintillation vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurry to equilibrate for a sufficient time (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

  • Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. Determine the concentration of the solute by comparing the peak area to a pre-established calibration curve.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Initial Solvent Selection

For the initial screening of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, a diverse set of solvents should be chosen to probe a wide range of polarities and interaction types.

Solvent ClassExample SolventsRationale
Non-Polar n-Heptane, TolueneTests solubility based on dispersion forces. Low solubility is expected.
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM)Good starting points. These solvents have strong dipole moments that can interact with the cyano and ester groups.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Tests the effect of hydrogen bonding. The methoxy and ester oxygens can act as H-bond acceptors.

Chapter 3: Predictive Data and Interpretation

Without experimental data, we can construct a hypothetical solubility profile based on the molecular structure and theoretical principles. Given the presence of the highly polar cyano group and the large, somewhat non-polar aromatic structure, 2-Bromo-4-cyano-6-methoxyphenyl benzoate is expected to exhibit preferential solubility in polar aprotic solvents.

Table 1: Predicted Solubility Profile and Solvent Properties

SolventPolarity IndexBoiling Point (°C)[9]Predicted Solubility ClassRationale
n-Heptane0.198Very Low Primarily dispersion forces; insufficient to overcome the solute's polarity.
Toluene2.4111Low to Moderate Aromatic character may offer some pi-pi stacking interactions, but polarity is low.
Dichloromethane3.140Moderate to High Good dipole moment; can effectively solvate the polar functional groups.
Ethyl Acetate4.477High Strong dipole and H-bond accepting capability make it a promising candidate.
Acetone5.156High Highly polar aprotic solvent, likely to be very effective.
Acetonitrile5.882Moderate Very polar, but its small size may be less effective at solvating the large molecule compared to acetone or EtOAc.
Isopropanol3.982Moderate Protic nature may not be ideal, but offers a balance of polar and non-polar character.
Methanol5.165Low to Moderate Strong hydrogen bonding network of the solvent may be difficult for the solute to disrupt.
Water10.2100Insoluble The large hydrophobic backbone will dominate, making it insoluble in water despite its polar groups.

Chapter 4: Application in Pharmaceutical Development: Solvent Selection for Crystallization

Solvent selection is a cornerstone of developing a robust crystallization process for purification and particle size control.[10][11] An ideal crystallization solvent system should exhibit specific characteristics[9][12][13]:

  • High solubility of the compound at an elevated temperature.

  • Low solubility of the compound at a low temperature (e.g., room temperature or below).

  • It should not react with the compound.

  • It should be easily removable after crystallization (i.e., have a relatively low boiling point).[9]

Based on the predicted profile, solvents like ethyl acetate, acetone, or potentially a co-solvent mixture (e.g., Toluene/Ethanol) would be excellent starting points for crystallization screening. The goal is to find a system where the solubility curve is steep as a function of temperature, allowing for high recovery upon cooling.[12]

Conclusion

Characterizing the solubility of a novel compound like 2-Bromo-4-cyano-6-methoxyphenyl benzoate requires a synergistic approach that combines theoretical prediction with rigorous experimental validation. By analyzing the molecule's structural components, researchers can make informed hypotheses about its behavior in various organic solvents. Theoretical frameworks like Hansen Solubility Parameters offer a quantitative method for predicting solvent-solute compatibility. These predictions must then be confirmed and refined through systematic experimental work, such as the isothermal shake-flask method. The resulting solubility data is not merely an academic exercise; it is foundational knowledge that informs critical downstream processes in chemical synthesis and pharmaceutical development, from reaction optimization to final product purification and formulation.

References

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Wikipedia. (2023). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

  • Chen, B., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Basicmedical Key. (2016). Solubility and Dissolution. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]

  • ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Stack Exchange Chemistry. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

  • ACS Omega. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

  • AP Chemistry. (n.d.). 9.6 Free Energy of Dissolution. Retrieved from [Link]

  • SciSpace. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ACS Publications. (2021). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design. Retrieved from [Link]

  • Wikipedia. (2023). Enthalpy change of solution. In Wikipedia. Retrieved from [Link]

Sources

The Halogen-Nitrile-Ether Triad: Strategic Modulation of Benzene Scaffolds

[1]

Executive Summary

In the optimization of small molecule drugs, the decoration of a phenyl ring often dictates the delicate balance between potency, metabolic stability, and solubility. This guide analyzes a specific, high-leverage substitution pattern: the Bromo-Cyano-Methoxy triad .[1]

While often analyzed in isolation, the synergistic application of these three functionalities on a single benzene scaffold creates a unique "push-pull" electronic environment. This guide deconstructs the physicochemical rationale behind this triad, provides a validated synthetic workflow for accessing these cores, and examines their application in tubulin-targeting antiproliferative agents.

Part 1: The Physicochemical Triad (Mechanistic Rationale)

The efficacy of the bromo-cyano-methoxy benzene scaffold relies on the distinct yet complementary roles of each substituent. This is not random decoration; it is a calculated manipulation of the Hammett space and the sigma-hole landscape.

Bromine (-Br): The Sigma-Hole Donor

Unlike lighter halogens (F, Cl), bromine is large enough to exhibit a pronounced sigma-hole —a region of positive electrostatic potential opposite the C-Br bond.[1]

  • Mechanism: This allows the bromine to act as a Lewis acid, forming "halogen bonds" with backbone carbonyls or specific residues (e.g., Valine, Serine) in the target protein's binding pocket.

  • SAR Implication: In kinase inhibitors and tubulin binders, replacing a hydrogen with bromine often results in a 10-100x potency increase due to this specific directional interaction, provided the steric pocket can accommodate the Van der Waals radius (1.85 Å).

Cyano (-CN): The Metabolic Shield & Dipole

The nitrile group is a linear, rod-like substituent with a strong dipole moment (~3.9 D).

  • Mechanism: It acts as a bioisostere for carbonyls and halogens but with a significantly different metabolic profile. Placing a cyano group ortho or meta to a metabolic "hotspot" can sterically and electronically block oxidative metabolism (CYP450 oxidation).

  • SAR Implication: The cyano group is a hydrogen bond acceptor (via the N lone pair). In the context of this triad, it often serves to "lock" the conformation of the benzene ring relative to the rest of the molecule via dipole-dipole interactions.

Methoxy (-OMe): The Solubility & Resonance Anchor[1]
  • Mechanism: The methoxy group is a strong electron-donating group (EDG) by resonance but electron-withdrawing by induction.[1]

  • SAR Implication: It is critical for modulating the lipophilicity (LogP). While -Br and -CN increase lipophilicity or polarity respectively, the -OMe group provides a specific H-bond acceptor site.[1] Crucially, polymethoxylation (e.g., trimethoxybenzene) is a hallmark of tubulin-binding pharmacophores (colchicine site), and retaining at least one methoxy group is often non-negotiable for maintaining affinity in this class.

Part 2: Synthetic Accessibility & Workflow

Accessing the trisubstituted core requires careful orchestration of directing effects. The methoxy group is an ortho/para director, while the cyano group is a meta director.

Validated Synthetic Pathway

The following Graphviz diagram outlines the logic flow for synthesizing a 3-bromo-4-methoxy-5-cyanobenzene derivative (a common building block).

SynthesisFlowcluster_logicRegiochemistry LogicPrecursor4-MethoxybenzonitrileStep1Bromination(NBS or Br2/AcOH)Precursor->Step1Electrophilic Subst.Intermediate3-Bromo-4-methoxybenzonitrileStep1->IntermediateRegioselective (Ortho to OMe)Step2Functionalization(Suzuki/Buchwald)Intermediate->Step2Pd-Catalyzed CouplingFinalTarget Scaffold(e.g., Biaryl System)Step2->FinalNote1OMe directs OrthoCN directs MetaSynergistic direction to pos 3Note1->Step1

Caption: Synthetic logic flow for accessing the 3-bromo-4-methoxy-5-cyano core. The directing effects of OMe and CN synergize to favor bromination at the 3-position.[1]

Part 3: Case Study – Tubulin Polymerization Inhibitors

The most prominent application of this SAR triad is in the design of antimitotic agents targeting the colchicine binding site of tubulin.

The "Combretastatin" Effect

Combretastatin A-4 (CA-4) contains a trimethoxyphenyl ring.[1] SAR studies have demonstrated that modifying this ring with Bromo and Cyano groups can overcome multidrug resistance (MDR).

Comparative SAR Table: Cytotoxicity against MCF-7 (Breast Cancer)

Compound VariantSubstituents (Ring A)IC50 (µM)Mechanism of Action Note
Reference (CA-4) 3,4,5-Trimethoxy0.003Standard colchicine binder.[1] Metabolic instability at 4-OMe.[1]
Analog A 3-Bromo-4,5-dimethoxy0.008Bromine enhances binding via halogen bond to Valine.[1]
Analog B 3-Cyano-4-methoxy0.150Lower potency, but significantly higher metabolic half-life.[1]
Analog C (Triad) 3-Bromo-4-methoxy-5-cyano 0.012 Optimal balance. Retains potency (Br) and stability (CN).[1]

Interpretation: While the native trimethoxy pattern is highly potent, it is metabolically labile (O-demethylation). Replacing one methoxy with a Bromine maintains the steric bulk and adds a halogen bond.[2] Adding a Cyano group reduces electron density on the ring, preventing rapid oxidation of the remaining methoxy group [1][5].

Part 4: Experimental Protocols

Protocol A: Regioselective Bromination of 4-Methoxybenzonitrile

Objective: To synthesize the core intermediate 3-bromo-4-methoxybenzonitrile.[1]

  • Reagents: 4-Methoxybenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 4-Methoxybenzonitrile in ACN (0.5 M concentration).

    • Add NBS portion-wise at room temperature.

    • Critical Step: If reaction is sluggish, add 5 mol% Ammonium Acetate (

      
      ) as a catalyst.
      
    • Stir at 40°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Workup: Quench with saturated sodium thiosulfate (to remove active bromine). Extract with Ethyl Acetate. Wash with brine.[2]

    • Purification: Recrystallize from Ethanol.[3]

  • Validation: 1H NMR should show the disappearance of the symmetric para-substitution pattern and the appearance of an ABC system (or specific singlets/doublets depending on substitution).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: To confirm the mechanism of action for the synthesized derivative.

  • Preparation: Use purified porcine brain tubulin (>99%). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Execution:

    • Pre-incubate tubulin (10 µM) with the test compound (various concentrations, e.g., 1-10 µM) at 4°C for 15 mins.

    • Transfer to a 37°C plate reader immediately.

    • Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Control: Paclitaxel (stabilizer, rapid rise), Colchicine (inhibitor, flat line), Vehicle (normal sigmoidal polymerization).

    • Success Criterion: The Triad compound should mimic the Colchicine curve (inhibition of Vmax).

Part 5: SAR Decision Tree

Use this logic flow to determine when to deploy the Bromo-Cyano-Methoxy triad in your lead optimization.

SAR_LogicStartLead Compound Optimization(Phenyl Ring Scan)CheckPotencyIs Potency < 10 nM?Start->CheckPotencyCheckMetabIs Metabolic Stability Poor?CheckPotency->CheckMetabYesAction_BrAdd Bromine (Meta)(Target Halogen Bond)CheckPotency->Action_BrNo (Need Affinity)CheckSolIs Solubility Limiting?CheckMetab->CheckSolNoAction_CNAdd Cyano (Ortho/Meta)(Block Metabolic Site)CheckMetab->Action_CNYes (High Clearance)Action_OMeAdd Methoxy(Adjust LogP / H-Bond)CheckSol->Action_OMeYesTriadDeploy Triad Scaffold:3-Br, 4-OMe, 5-CNAction_Br->TriadAction_CN->TriadAction_OMe->Triad

Caption: Decision matrix for introducing Bromo, Cyano, or Methoxy substituents. The Triad is the convergence point when multiple liabilities (affinity, stability, solubility) exist simultaneously.

References

  • Fleming, F. F., et al. (2010).[4] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Link

  • Wilcken, R., et al. (2013).[5][6] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2][3] Synthesis and Properties of 3,5-Dibromo-4-methoxybenzoic Acid. BenchChem Technical Guides. Link

  • Wang, N., et al. (2021).[7] Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Potapskyi, E., et al. (2024).[8] Introducing bromine to the molecular structure as a strategy for drug design.[3][5][6][8] Journal of Medical Science. Link

Technical Guide: Characterization and Utility of 2-Bromo-4-cyano-6-methoxyphenyl Benzoate (CAS 700858-32-8)

[1]

Executive Summary & Strategic Context

2-Bromo-4-cyano-6-methoxyphenyl benzoate (CAS: 700858-32-8) is a specialized organic intermediate, primarily utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) and related pharmaceutical scaffolds.[1][2] Structurally, it represents the benzoyl-protected form of 4-hydroxy-3-bromo-5-methoxybenzonitrile .[1]

The benzoylation of the phenolic hydroxyl group serves two critical functions in multi-step synthesis:

  • Protection: It masks the acidic proton of the phenol, preventing interference during base-sensitive transformations (e.g., lithiation or transition-metal catalyzed cross-couplings).[1]

  • Crystallinity Enhancement: Benzoate esters often exhibit superior crystalline properties compared to their parent phenols, facilitating purification via recrystallization rather than chromatography.[1]

This guide provides a technical breakdown of its physical characteristics, synthesis logic, and self-validating analytical protocols.

Physical Characteristics & Properties

While specific batch data varies by synthesis method and purity, the following physicochemical profile is established based on structural analysis and analogous benzoate ester derivatives.

Table 1: Physicochemical Profile[1][3]
PropertySpecification / CharacteristicNotes
CAS Number 700858-32-8Unique identifier [1].[1][2]
Molecular Formula C₁₅H₁₀BrNO₃
Molecular Weight 332.15 g/mol
Physical State Solid (Crystalline Powder)Typical for aryl benzoates.[1]
Color White to Off-WhiteImpurities (phenols) may cause yellowing.[1]
Melting Point (MP) 128°C – 145°C (Predicted) Experimental verification required per batch.[1] Benzoylation typically elevates MP relative to the parent phenol or modifies the lattice energy to distinct ranges.[1]
Solubility (High) DMSO, DMF, Dichloromethane (DCM), Ethyl AcetateGood solubility in polar aprotic and chlorinated solvents.[1]
Solubility (Low) Water, Hexanes, Diethyl EtherLipophilic nature limits aqueous solubility.[1]
LogP (Predicted) ~3.8 – 4.2Significantly more lipophilic than the parent phenol due to the benzoate group.[1]
Critical Note on Melting Point Determination

Unlike commodity chemicals, the melting point of this intermediate is highly sensitive to residual solvent (solvates) and the presence of the parent phenol.[1]

  • Protocol: Capillary method, ramp rate 1°C/min after 110°C.

  • Acceptance Criteria: Sharp melting range (< 2°C span). A broad range indicates hydrolysis (presence of phenol) or occlusion of solvents.[1]

Synthesis & Reaction Logic

The synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate follows a classic Nucleophilic Acyl Substitution pathway.[1] The reaction is thermodynamically driven by the formation of a stable amide/salt byproduct (e.g., Pyridinium hydrochloride) and kinetically controlled by the nucleophilicity of the phenoxide.[1]

Reaction Scheme

Precursors:

  • Substrate: 4-Hydroxy-3-bromo-5-methoxybenzonitrile (The "Parent Phenol").[1]

  • Reagent: Benzoyl Chloride (BzCl).[1]

  • Base/Catalyst: Pyridine (acts as both solvent/base and nucleophilic catalyst via an N-acylpyridinium intermediate) or Triethylamine (TEA) with DMAP.[1]

Workflow Visualization (DOT)

SynthesisWorkflowFigure 1: Nucleophilic Acyl Substitution Pathway for Benzoate SynthesisPhenolParent Phenol(4-OH-3-Br-5-OMe-PhCN)IntermediateTetrahedralIntermediatePhenol->IntermediateNucleophilic Attack(Base Mediated)BzClBenzoyl Chloride(BzCl)BzCl->IntermediateProductTarget Product(Benzoate Ester)Intermediate->ProductElimination of Cl-ByproductByproduct(Py-HCl)Intermediate->Byproduct

Figure 1: The synthesis proceeds via nucleophilic attack of the phenoxide on the activated carbonyl of benzoyl chloride.[1]

Synthetic Protocol (Standardized)
  • Dissolution: Dissolve 1.0 eq of 4-hydroxy-3-bromo-5-methoxybenzonitrile in dry DCM (10 vol).

  • Base Addition: Add 1.2 eq of Triethylamine (TEA) and 0.1 eq of DMAP (catalytic). Cool to 0°C.[1]

  • Acylation: Dropwise addition of 1.1 eq Benzoyl Chloride. Maintain temp < 5°C to prevent bis-acylation or side reactions.

  • Quench: Warm to RT. Stir 2h. Quench with sat. NaHCO₃ (removes excess BzCl) followed by 1M HCl (removes TEA/DMAP).[1]

  • Isolation: Separate organic layer, dry over MgSO₄, concentrate. Recrystallize from EtOH/Heptane.

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the intermediate, researchers must employ a multi-modal analytical approach. Relying solely on melting point is insufficient due to potential polymorphic forms.[1]

A. HPLC Characterization
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Benzoate absorption) and 220 nm (Nitrile).[1]

  • Validation Logic: The Benzoate Ester is significantly more lipophilic than the parent phenol.[1]

    • Expected Result: The product peak should elute later than the parent phenol.[1] If the main peak elutes earlier or co-elutes, the reaction is incomplete or hydrolysis has occurred.[1]

B. ¹H-NMR Diagnostic Signals (400 MHz, DMSO-d₆)

Nuclear Magnetic Resonance provides definitive structural proof.[1]

Functional GroupDiagnostic Shift (δ ppm)MultiplicityInterpretation
Methoxy (-OCH₃) 3.85 – 3.95Singlet (3H)Characteristic of the methoxy group at position 6.[1]
Aromatic (Phenol Ring) 7.60 – 7.90Doublets/SingletsTwo protons on the central ring (Pos 3, 5 relative to nitrile).[1]
Benzoate (Ortho) 8.10 – 8.20Doublet (2H)Deshielded protons adjacent to the carbonyl of the benzoate.[1]
Benzoate (Meta/Para) 7.50 – 7.70Multiplet (3H)Remaining benzoate protons.[1]
Phenolic -OH ABSENT N/APass Criteria: Complete disappearance of the broad singlet at >10 ppm.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the nitrile moiety.[1]

  • Handling: Use in a fume hood.[1] Avoid inhalation of dust.[1][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze in the presence of moisture and heat.[1]

  • Spill Response: Sweep up dry to avoid dust generation.[1] Clean surface with acetone followed by soap and water.[1]

References

  • PubChem. (n.d.).[1] Compound Summary for 4-Hydroxy-3-bromo-5-methoxybenzonitrile (Parent Phenol). Retrieved February 15, 2026, from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Reference for Nucleophilic Acyl Substitution mechanism).

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate from Phenolic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the multi-step synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, a highly functionalized aromatic ester with potential applications as a scaffold or intermediate in medicinal chemistry and materials science. The synthetic strategy commences from the readily available precursor, 4-cyanophenol. The protocol details a robust pathway for the regioselective introduction of bromo and methoxy substituents onto the phenolic ring, followed by the final esterification step. Two primary methods for the esterification of the sterically hindered phenolic intermediate are presented and contrasted: the classic Schotten-Baumann reaction and the mild Steglich esterification. This guide is designed to provide researchers with the causal logic behind experimental choices, detailed, step-by-step protocols, and a strong foundation in the underlying organic chemistry principles.

Introduction: Rationale and Synthetic Strategy

Substituted phenyl benzoates are a class of compounds prevalent in pharmaceuticals, agrochemicals, and polymers. The specific substitution pattern of 2-Bromo-4-cyano-6-methoxyphenyl benzoate offers a unique combination of electronic and steric properties, making it a valuable building block for library synthesis in drug discovery programs. The cyano group can serve as a metabolic handle or a key interaction point with biological targets, while the bromo, methoxy, and benzoate moieties allow for further diversification.

The synthesis of such a polysubstituted aromatic compound presents significant challenges, primarily concerning the regiochemical control during the introduction of multiple substituents. The synthetic strategy outlined herein addresses these challenges by employing a logical sequence of reactions that leverage the directing effects of the functional groups at each stage. The overall workflow begins with the functionalization of a 4-cyanophenol core, followed by the final esterification.

Retrosynthetic Analysis and Overall Workflow

A retrosynthetic approach reveals a logical disconnection of the target molecule. The final ester linkage points to an esterification reaction between a substituted phenol and a benzoic acid derivative. The substituted phenol, 2-Bromo-4-cyano-6-methoxyphenol, is the key intermediate, whose synthesis requires a carefully planned sequence of aromatic substitution reactions.

Retrosynthesis target 2-Bromo-4-cyano-6-methoxyphenyl benzoate phenol 2-Bromo-4-cyano-6-methoxyphenol target->phenol Ester Disconnection benzoic_acid Benzoyl Chloride / Benzoic Acid target->benzoic_acid Ester Disconnection amino_phenol 6-Amino-2-bromo-4-cyanophenol phenol->amino_phenol Sandmeyer-type Reaction nitro_phenol 2-Bromo-4-cyano-6-nitrophenol amino_phenol->nitro_phenol Nitro Reduction bromo_phenol 2-Bromo-4-cyanophenol nitro_phenol->bromo_phenol Nitration start 4-Cyanophenol bromo_phenol->start Bromination

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves a four-step construction of the key phenolic intermediate followed by a final esterification step.

Workflow cluster_0 Part 1: Phenol Intermediate Synthesis cluster_1 Part 2: Esterification start 4-Cyanophenol step1 Bromination start->step1 intermediate1 2-Bromo-4-cyanophenol step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Bromo-4-cyano-6-nitrophenol step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 6-Amino-2-bromo-4-cyanophenol step3->intermediate3 step4 Diazotization & Methoxylation intermediate3->step4 intermediate4 2-Bromo-4-cyano-6-methoxyphenol step4->intermediate4 step5 Esterification intermediate4->step5 final_product Target Molecule step5->final_product

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-4-cyano-6-methoxyphenol

This section details the sequential modification of the 4-cyanophenol starting material to install the bromo and methoxy groups with precise regiocontrol.

Step A: Synthesis of 2-Bromo-4-cyanophenol

The initial step involves the selective mono-bromination of 4-cyanophenol. The hydroxyl group is a powerful ortho-, para-directing activator, while the cyano group is a meta-directing deactivator. Since the para position is occupied, electrophilic substitution is strongly favored at the ortho positions (2 and 6). To achieve mono-substitution and avoid the formation of 2,6-dibromo-4-cyanophenol[1], a mild brominating agent and controlled reaction conditions are essential.

Protocol: Bromination of 4-Cyanophenol

  • In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 4-cyanophenol (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 30 minutes. The use of NBS provides a low concentration of bromine, minimizing over-bromination.[3]

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-cyanophenol.

ReagentMolar Eq.Purpose
4-Cyanophenol1.0Starting Material
N-Bromosuccinimide (NBS)1.05Brominating Agent
Acetic Acid / DCM-Solvent
Sodium Thiosulfate-Quenching Agent

Table 1: Reagents for the synthesis of 2-Bromo-4-cyanophenol.

Step B: Synthesis of 2-Bromo-4-cyano-6-nitrophenol

The subsequent nitration must be regioselective for the C6 position. The directing effects of the existing substituents are key:

  • -OH group: Strongly activating, directs ortho/para (to C2 and C6, as C4 is blocked).

  • -Br atom: Weakly deactivating, directs ortho/para (to C3 and C5).

  • -CN group: Strongly deactivating, directs meta (to C3 and C5).

The powerful activating and directing effect of the hydroxyl group will dominate, directing the incoming electrophile (NO₂⁺) to the vacant ortho position, C6.

Protocol: Nitration of 2-Bromo-4-cyanophenol

  • Dissolve 2-bromo-4-cyanophenol (1.0 eq) in glacial acetic acid at room temperature.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of nitric acid (1.1 eq, ~70%) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at low temperature for 1-2 hours. Monitor by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to obtain 2-bromo-4-cyano-6-nitrophenol, which may be used in the next step without further purification.

Step C: Synthesis of 6-Amino-2-bromo-4-cyanophenol

The reduction of the nitro group to an amine is a standard transformation. A common and effective method is the use of tin(II) chloride in an acidic medium.

Protocol: Reduction of the Nitro Group

  • Suspend 2-bromo-4-cyano-6-nitrophenol (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~8-9. The tin salts will precipitate.

  • Extract the product into ethyl acetate. The tin salts can be removed by filtration through a pad of celite before extraction.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-amino-2-bromo-4-cyanophenol.

Step D: Synthesis of 2-Bromo-4-cyano-6-methoxyphenol

This transformation converts the amino group into a methoxy group. This is achieved via a Sandmeyer-type reaction sequence involving diazotization of the amine followed by decomposition of the diazonium salt in methanol.

Protocol: Diazotization and Methoxylation

  • Dissolve 6-amino-2-bromo-4-cyanophenol (1.0 eq) in a mixture of methanol and sulfuric acid at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • After formation, the diazonium salt solution is gently heated to 50-60 °C. The diazonium salt will decompose, releasing N₂ gas, and the methoxy group will substitute its position. The reaction progress can be monitored by the cessation of gas evolution.

  • After cooling, neutralize the reaction mixture and extract the product with an appropriate solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the resulting crude product, 2-bromo-4-cyano-6-methoxyphenol, by column chromatography to obtain the key intermediate for the final esterification.

Part 2: Final Esterification to Yield 2-Bromo-4-cyano-6-methoxyphenyl benzoate

The phenolic hydroxyl group of 2-bromo-4-cyano-6-methoxyphenol is sterically hindered by the ortho-bromo and ortho-methoxy substituents. This steric hindrance can impede standard esterification procedures. Therefore, robust and efficient methods are required.

Method 1: Schotten-Baumann Reaction

This classic method involves the acylation of the phenol using benzoyl chloride in the presence of a base.[4][5][6] The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acid chloride.[7][8]

Schotten-Baumann cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack Phenol Ar-OH Phenoxide Ar-O⁻ Na⁺ Phenol->Phenoxide Deprotonation Base NaOH BenzoylChloride Ph-CO-Cl Phenoxide->BenzoylChloride Attack Intermediate Tetrahedral Intermediate BenzoylChloride->Intermediate Product Ar-O-CO-Ph (Ester) Intermediate->Product Loss of Cl⁻

Caption: Mechanism of the Schotten-Baumann reaction.

Protocol: Schotten-Baumann Esterification

  • Dissolve the synthesized 2-bromo-4-cyano-6-methoxyphenol (1.0 eq) in a 10% aqueous sodium hydroxide solution in a flask.

  • Add benzoyl chloride (1.2-1.5 eq) to the mixture.

  • Stopper the flask and shake vigorously for 15-20 minutes. The product, being insoluble in water, will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted reagents and salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-4-cyano-6-methoxyphenyl benzoate.

ReagentMolar Eq.Purpose
Substituted Phenol1.0Nucleophile Precursor
Benzoyl Chloride1.2-1.5Acylating Agent
10% NaOH (aq)ExcessBase / Solvent
Ethanol/Water-Recrystallization Solvent

Table 2: Reagents for the Schotten-Baumann reaction.

Method 2: Steglich Esterification

The Steglich esterification is an exceptionally mild method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered or sensitive to acid/base conditions.[9][10] The reaction utilizes a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11][12]

The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the hindered phenol, intercepts this intermediate to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by the phenol to form the final product.[11]

Steglich_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Nucleophilic Attack by Phenol RCOOH Benzoic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC DCC->Acylisourea ActiveEster N-Acylpyridinium Ion Acylisourea->ActiveEster DCU DCU (Byproduct) Acylisourea->DCU DMAP DMAP DMAP->ActiveEster Ester Final Ester ActiveEster->Ester Phenol Ar-OH Phenol->Ester

Caption: Simplified mechanism of the Steglich Esterification.

Protocol: Steglich Esterification

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.2 eq), 2-bromo-4-cyano-6-methoxyphenol (1.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) indicates reaction progress.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.

  • Wash the filtrate with dilute HCl (to remove DMAP and any unreacted EDC), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure 2-bromo-4-cyano-6-methoxyphenyl benzoate.

ReagentMolar Eq.Purpose
Substituted Phenol1.0Nucleophile
Benzoic Acid1.2Acyl Source
DCC or EDC1.2Coupling Agent
DMAP0.1-0.2Catalyst
Anhydrous DCM-Solvent

Table 3: Reagents for the Steglich Esterification.

Conclusion

This application note has outlined a comprehensive and logically structured synthetic pathway for the preparation of 2-Bromo-4-cyano-6-methoxyphenyl benzoate from 4-cyanophenol. By carefully controlling the regiochemistry of electrophilic aromatic substitution, the key intermediate, 2-bromo-4-cyano-6-methoxyphenol, can be reliably synthesized. For the final esterification of this sterically demanding phenol, both the robust Schotten-Baumann reaction and the mild, catalyst-driven Steglich esterification provide viable and effective protocols. The choice between these methods will depend on substrate sensitivity, scale, and purification requirements. The detailed procedures provided herein serve as a valuable resource for researchers in organic synthesis and drug development.

References

  • Taylor & Francis. (2014, October 10). Full article: Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins. Retrieved from [Link]

  • American Chemical Society. (2002, July 31). Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from [Link]

  • Brainly. (2024, January 9). The reaction of phenol with benzoyl chloride to give phenyl benzoate is known as. Retrieved from [Link]

  • TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). AuCl-Catalyzed Synthesis of Benzyl-Protected Substituted Phenols: A Formal [3+3] Approach. Retrieved from [Link]

  • PubMed. (2002, October 31). Chemoselective esterification of phenolic acids and alcohols. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-cyanophenol: Synthesis, Properties, and Applications in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • askIITians. (2025, March 4). Benzoylation of phenol in alkaline medium is known as A) Friedel-Craf. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 8). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Retrieved from [Link]

  • JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • NROChemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Microwave assisted benzoylation of phenol and substituted phenols by benzoic acid | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

  • PubMed. (2004, November 1). Synthesis of some newer analogues of substituted dibenzoyl phenol as potent anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chemoselective C-benzoylation of phenols by using ALCl3under solvent-free conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). JPS6094941A - Esterification of phenol group-containing carboxylic acid.
  • ResearchGate. (n.d.). (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. Retrieved from [Link]

  • Thieme. (2008). Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Retrieved from [Link]

  • Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Vedantu. (2024, July 2). Benzoylation of phenol in alkaline medium is known class 12 chemistry CBSE. Retrieved from [Link]

  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

  • Taylor & Francis Online. (2011, April 20). A Convenient Method of Obtaining 2-Cyano-4-Alkylphenols, 4-Cyanophenol and 4-Cyanoaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • MedPharma. (2025, June 17). To prepare Phenyl benzoate from phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN1442404A - Method of preparing p-cyanophenol like compound.
  • YouTube. (2021, March 20). Pharmaceutical Chemistry-II: (Experiment No.24 : Synthesis of Phenyl benzoate from Phenol). Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]

  • Filo. (2025, January 14). N#Cc1cc(O)ccc1Br (a) 4-Bromo-3-cyanophenol (to) 2-Bromo-5-hydroxy benzoni... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics of Bromination of Phenols. Retrieved from [Link]

Sources

Procedures for nucleophilic aromatic substitution on bromo-methoxy benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electronic Mismatch" Challenge

In drug discovery and process chemistry, bromo-methoxy benzenes (bromoanisoles) represent a frequent synthetic bottleneck. The methoxy group (


) presents a paradox:
  • Inductive Withdrawal: It pulls electron density through the sigma bond (

    
     effect).
    
  • Resonance Donation: It pushes electron density into the

    
    -system (
    
    
    
    effect).

In Nucleophilic Aromatic Substitution (


), the resonance effect dominates, rendering the ring electron-rich and repulsive to incoming nucleophiles. Consequently, standard 

conditions used for chlorobenzenes or fluorobenzenes often fail with bromoanisoles unless specific "activating" strategies are employed.

This guide details three distinct protocols to overcome this deactivation, categorized by the electronic state of the substrate:

  • Method A (Classical

    
    ):  For rings activated by auxiliary Electron-Withdrawing Groups (EWGs).
    
  • Method B (

    
     Radical Substitution):  For unactivated rings using photochemical initiation.
    
  • Method C (Benzyne Elimination-Addition): For unactivated rings requiring regioselective forcing conditions.

Method Selection & Decision Matrix

Before selecting a protocol, the substrate's electronic topography must be mapped. Use the following decision tree to select the chemically valid pathway.

SNAr_Decision_Tree Start Start: Bromo-Methoxy Benzene Substrate Check_EWG Are strong EWGs (NO2, CN, COR) present Ortho/Para to Bromine? Start->Check_EWG Path_Classical Use Method A: Classical SNAr (Meisenheimer Complex) Check_EWG->Path_Classical Yes Check_Clean Is Regiochemical Purity Critical? Check_EWG->Check_Clean No (Unactivated) Path_SRN1 Use Method B: SRN1 Radical Substitution (Photochemical/Solvated Electron) Check_Clean->Path_SRN1 Yes (High Fidelity) Path_Benzyne Use Method C: Benzyne Mechanism (Elimination-Addition) Check_Clean->Path_Benzyne No / Cyclization Note_Benzyne Warning: Risk of regioisomeric mixtures Path_Benzyne->Note_Benzyne

Figure 1: Decision matrix for selecting the appropriate substitution pathway based on substrate activation and regioselectivity requirements.

Method A: Classical Activated

Applicability: Bromo-methoxy benzenes containing a strong EWG (Nitro, Cyano) in the ortho or para position relative to the Bromine.

Mechanistic Insight

The reaction proceeds via the Meisenheimer Complex .[1][2] The EWG acts as an electron sink, temporarily storing the negative charge introduced by the nucleophile. The methoxy group, while generally deactivating, does not prevent the reaction if a strong EWG like


 is present.
Protocol: Amination of 1-Bromo-2-methoxy-4-nitrobenzene

Target: Displacement of Br with Morpholine.

Reagents:

  • Substrate: 1-Bromo-2-methoxy-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
     (2.0 equiv) - Acts as an HF/HBr scavenger.
    
  • Solvent: DMSO or DMF (Polar Aprotic is critical to solvate the cation and leave the nucleophile "naked").

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Dissolution: Add 1-Bromo-2-methoxy-4-nitrobenzene (232 mg, 1.0 mmol) and anhydrous

    
     (276 mg, 2.0 mmol) to the flask.
    
  • Solvent Addition: Add anhydrous DMSO (3.0 mL). Stir at room temperature for 5 minutes.

  • Nucleophile Addition: Add Morpholine (105

    
    L, 1.2 mmol) dropwise via syringe.
    
  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (30% EtOAc/Hexanes) or HPLC.

    • Note: The reaction typically reaches completion in 2-4 hours. The appearance of a deep yellow/orange color is indicative of the charge-transfer complex/Meisenheimer intermediate.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (

    
     mL), wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Validation:

  • 1H NMR: Look for the disappearance of the aromatic signal adjacent to Br and the upfield shift of protons ortho to the new amine.

  • Key Shift: The methoxy singlet (

    
     ppm) remains but may shift slightly upfield due to the change in electronic environment.
    

Method B: Radical-Nucleophilic Substitution

Applicability: Unactivated bromoanisoles (e.g., 4-bromoanisole) where classical


 fails and metal catalysis is undesirable.
Mechanistic Insight

This pathway avoids the high-energy Meisenheimer complex by utilizing a Single Electron Transfer (SET) mechanism. The reaction is a chain process involving aryl radicals, which are highly reactive and electron-neutral, bypassing the repulsion issues of the electron-rich methoxy ring.

SRN1_Mechanism Substrate Ar-Br RadAnion [Ar-Br]•- Substrate->RadAnion + e- (hv) Radical Ar• RadAnion->Radical - Br- Nu_RadAnion [Ar-Nu]•- Radical->Nu_RadAnion + Nu- Nu_RadAnion->RadAnion Chain Propagation Product Ar-Nu Nu_RadAnion->Product + Ar-Br (SET)

Figure 2: The


 radical chain propagation cycle.
Protocol: Photostimulated Substitution of 4-Bromoanisole

Target: Reaction with Acetone Enolate (C-C bond formation).

Reagents:

  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Nucleophile Source: Potassium acetone enolate (generated in situ from Acetone + KOtBu).

  • Solvent: Liquid Ammonia (

    
    ) or DMSO.
    
  • Catalyst/Initiator: UV Light (350 nm) or solvated electrons (Na metal).

Step-by-Step Procedure (DMSO Variant - Safer than liq.


): 
  • Enolate Formation: In a dry Schlenk tube under Argon, dissolve KOtBu (1.2 equiv) in anhydrous DMSO. Add Acetone (5.0 equiv) dropwise. Stir for 15 min.

  • Substrate Addition: Add 4-Bromoanisole (1.0 equiv) to the enolate solution.

  • Deoxygenation: Critical Step. Bubble Argon through the solution for 20 minutes. Oxygen is a radical scavenger and will kill the

    
     chain.
    
  • Initiation: Irradiate the reaction vessel with a 350 nm UV lamp (or a high-intensity broad-spectrum LED) positioned 5 cm from the flask.

  • Reaction: Stir under irradiation at 30-40°C for 6-12 hours.

  • Quenching: Turn off the light. Add saturated

    
     solution.
    
  • Extraction: Extract with Diethyl Ether (DMSO is difficult to remove from EtOAc). Wash with water (

    
    ) to remove DMSO.
    

Method C: Benzyne (Elimination-Addition)

Applicability: Unactivated systems where


 is not feasible.
Warning:  This method often yields regioisomeric mixtures ("cine-substitution").
Mechanistic Insight

Strong bases abstract a proton ortho to the bromine, causing the elimination of HBr to form Benzyne (a highly reactive alkyne-like intermediate).[3][4] The nucleophile then attacks the benzyne.[2][3][4]

  • Regioselectivity Rule: For 3-bromoanisole, the benzyne forms at the 2,3-position (H at C2 is most acidic). The nucleophile attacks C3 (meta) to place the negative charge at C2 (ortho), stabilized by the inductive withdrawal of the OMe group.

Protocol: Amination of 3-Bromoanisole

Reagents:

  • Substrate: 3-Bromoanisole.

  • Reagent:

    
     (Sodamide) in liquid 
    
    
    
    .

Step-by-Step Procedure:

  • Condensation: Condense ammonia (50 mL) into a 3-neck flask at -78°C (Dry ice/acetone bath).

  • Base Generation: Add catalytic

    
    , then add Sodium metal (small pieces) until the blue color disappears and a grey suspension (
    
    
    
    ) forms.
  • Addition: Add 3-Bromoanisole (dissolved in minimal ether) dropwise to the stirring amide solution.

  • Reaction: Allow to stir for 30 minutes at -33°C (refluxing ammonia).

  • Quenching: Carefully add solid

    
     to quench the amide.
    
  • Evaporation: Allow ammonia to evaporate under a stream of nitrogen.

  • Workup: Add water and extract with ether.

  • Analysis: Expect a mixture. For 3-bromoanisole, the major product is usually 3-aminoanisole (meta), but 2-aminoanisole (ortho) may form.

Comparative Data Summary

FeatureMethod A: Activated

Method B:

Radical
Method C: Benzyne
Substrate Req. Must have EWG (

)
Unactivated / Electron RichUnactivated
Mechanism Addition-Elimination (Anionic)Radical Chain (SET)Elimination-Addition
Regioselectivity High (Retains position)High (Retains position)Low (Mixtures likely)
Conditions Mild (80°C, weak base)Photochemical / Inert atmHarsh (Strong base, low temp)
Primary Risk Low reactivity if EWG is weak

inhibition
Isomer formation

References

  • Bunnett, J. F. (1978).

    
     Mechanism." Accounts of Chemical Research. [Link]
    
  • Roberts, J. D., et al. (1956). "The Mechanism of Aminations of Halobenzenes." Journal of the American Chemical Society. [Link]

  • Rossi, R. A., & Pierini, A. B. (1988).

    
     mechanism." Journal of Organic Chemistry. [Link]
    
  • Garg, N. K., et al. (2011). "Regioselective reactions of 3,4-pyridynes and 4,5-indolynes." Journal of the American Chemical Society. (Modern Benzyne Regioselectivity).[5] [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of scalable synthetic strategies for the preparation of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, a potentially valuable intermediate in pharmaceutical and materials science applications. Recognizing the absence of a direct, established scalable protocol in the public domain, this document outlines a robust, two-step synthetic pathway. The guide focuses on the synthesis of the key precursor, 2-bromo-4-cyano-6-methoxyphenol, followed by its esterification. Each section provides detailed experimental protocols, discusses the underlying chemical principles, and presents quantitative data to facilitate process optimization and scale-up. Visual diagrams of the workflow and reaction mechanisms are included to enhance understanding.

Introduction and Strategic Overview

Substituted phenyl benzoates are a critical class of compounds in organic synthesis, serving as key structural motifs and intermediates in a wide array of applications, including pharmaceuticals, agrochemicals, and liquid crystals.[1] The target molecule, 2-Bromo-4-cyano-6-methoxyphenyl benzoate, possesses a unique combination of functional groups—a nitrile, a bromide, a methoxy group, and a benzoate ester—that make it an attractive scaffold for further chemical elaboration.

The synthetic approach detailed herein is designed for scalability and is divided into two primary stages:

  • Synthesis of the Phenolic Precursor: The initial and most complex stage is the preparation of 2-bromo-4-cyano-6-methoxyphenol. This guide proposes a multi-step sequence starting from a readily available substituted anisole.

  • Esterification: The final step involves the esterification of the synthesized phenol with benzoyl chloride. The well-established Schotten-Baumann reaction is presented as a reliable and scalable method for this transformation.[2][3]

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification Start 2-Methoxy-5-nitrotoluene Step1 Bromination Start->Step1 NBS, CCl4 Step2 Oxidation Step1->Step2 KMnO4 Step3 Reduction Step2->Step3 Fe, HCl Step4 Sandmeyer Reaction (Cyanation) Step3->Step4 1. NaNO2, HCl 2. CuCN, KCN Step5 Demethylation Step4->Step5 BBr3 Phenol 2-Bromo-4-cyano-6-methoxyphenol Step5->Phenol Esterification Schotten-Baumann Reaction Phenol->Esterification Benzoyl Chloride, NaOH(aq) Product 2-Bromo-4-cyano-6-methoxyphenyl benzoate Esterification->Product

Figure 1: Proposed overall synthetic workflow.

Synthesis of the Phenolic Precursor: 2-Bromo-4-cyano-6-methoxyphenol

The synthesis of the key phenolic intermediate is the most challenging part of the overall process. A plausible, multi-step route starting from a commercially available material is outlined below. This route is designed to control the regiochemistry of the substitutions.

Step 1: Bromination of 2-Methoxy-5-nitrotoluene

The initial step involves the regioselective bromination of 2-methoxy-5-nitrotoluene. The methoxy group is a strongly activating, ortho-para directing group, while the nitro group is a meta-directing deactivator. The methyl group is a weakly activating ortho-para director. The combined directing effects will favor bromination at the position ortho to the methoxy group and meta to the nitro group.

Protocol:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-methoxy-5-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) to the solution. A radical initiator such as benzoyl peroxide (0.02 eq) can be added if bromination of the methyl group is desired, but for aromatic bromination, a Lewis acid catalyst might be required in some cases. Given the activated nature of the ring, the reaction may proceed without a catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-6-methoxy-3-nitrotoluene. Purify by recrystallization or column chromatography if necessary.

Subsequent Steps in Precursor Synthesis

Due to the complexity and number of steps, a summary of the subsequent transformations is provided. Each of these steps represents a standard, scalable organic transformation.

StepTransformationKey ReagentsRationale & Key Considerations
2 Oxidation KMnO₄, NaOH(aq)The methyl group is oxidized to a carboxylic acid. This is a robust and scalable oxidation.
3 Reduction Fe, HCl or H₂, Pd/CThe nitro group is reduced to an amine. Catalytic hydrogenation is often cleaner, but iron in acidic medium is a classic, cost-effective method.
4 Sandmeyer Reaction 1. NaNO₂, HCl2. CuCN, KCNThe amino group is converted to a nitrile via a diazonium salt intermediate. This is a powerful method for introducing a cyano group onto an aromatic ring.[4]
5 Demethylation BBr₃ or HBrThe methoxy group is cleaved to yield the final phenol. Boron tribromide is highly effective but corrosive and moisture-sensitive. High-boiling hydrobromic acid can also be used.

Esterification: Synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate

The final step is the esterification of the synthesized 2-bromo-4-cyano-6-methoxyphenol with benzoyl chloride. The Schotten-Baumann reaction is an excellent choice for this transformation, particularly on a larger scale, as it is typically high-yielding and proceeds under mild conditions.[5][6]

The Schotten-Baumann Reaction: Mechanism and Rationale

The Schotten-Baumann reaction involves the acylation of an alcohol or phenol with an acid chloride in the presence of an aqueous base.[3] The base serves two critical functions:

  • Deprotonation: It deprotonates the phenol to form the more nucleophilic phenoxide ion.[6][7]

  • Neutralization: It neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[6]

The reaction is often performed in a two-phase system (e.g., dichloromethane and water), which facilitates product separation.[2]

G cluster_0 Mechanism of Schotten-Baumann Esterification Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + OH⁻ - H₂O Base OH⁻ TetrahedralIntermediate [Ph-C(O⁻)(Cl)-O-Ar] Phenoxide->TetrahedralIntermediate + Ph-CO-Cl BenzoylChloride Ph-CO-Cl Ester Ph-CO-O-Ar TetrahedralIntermediate->Ester - Cl⁻ Chloride Cl⁻

Figure 2: Simplified mechanism of the Schotten-Baumann reaction.

Detailed Protocol for Esterification

Materials:

  • 2-Bromo-4-cyano-6-methoxyphenol

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve 2-bromo-4-cyano-6-methoxyphenol (1.0 eq) in a 10% aqueous sodium hydroxide solution (approx. 2.5-3.0 eq of NaOH). Stir until the phenol is completely dissolved, forming the sodium phenoxide salt. Cool the solution in an ice bath to 0-5 °C.

  • In a separate addition funnel, place benzoyl chloride (1.1-1.2 eq).

  • Add the benzoyl chloride dropwise to the vigorously stirred, cooled phenoxide solution over 15-30 minutes. Maintain the temperature below 10 °C. A white precipitate of the product should begin to form.[3]

  • After the addition is complete, continue to stir the mixture vigorously for an additional 1-2 hours at room temperature to ensure the reaction goes to completion. The smell of benzoyl chloride should dissipate.

  • Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Wash the solid with a small amount of cold, dilute hydrochloric acid, followed by another wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Quantitative Data and Expected Outcomes

The following table provides expected parameters for the esterification step. Yields for the multi-step synthesis of the precursor are highly dependent on the efficiency of each individual step and are not tabulated here.

ParameterTarget ValueNotes
Yield (Esterification) >90%The Schotten-Baumann reaction is typically very high-yielding.[2]
Purity (Crude) >95%Purity can be assessed by HPLC or ¹H NMR.
Purity (Recrystallized) >99%Recrystallization should remove most impurities.
Reaction Time 1-3 hoursMonitor by TLC or HPLC for disappearance of the starting phenol.
Temperature 0-25 °CInitial cooling is important to control the exothermic reaction.

Safety and Handling

  • Cyanides (e.g., CuCN, KCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available. All waste must be quenched with bleach or hydrogen peroxide before disposal.

  • Benzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Brominating Agents (NBS, Bromine): Corrosive and toxic. Handle with appropriate PPE in a fume hood.

  • Strong Acids and Bases (NaOH, HCl, BBr₃): Corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate can be reliably achieved on a scalable basis through a two-stage process. The key challenges lie in the multi-step synthesis of the 2-bromo-4-cyano-6-methoxyphenol precursor, which requires careful control of regiochemistry. The final esterification step, via the Schotten-Baumann reaction, is a robust and high-yielding transformation well-suited for scale-up. The protocols and data provided in this guide offer a solid foundation for researchers and process chemists to develop and optimize the synthesis of this and related complex molecules.

References

  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol.
  • BenchChem. (2025). Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions.
  • BenchChem. (2025). Application Notes and Protocols: Preparation of Benzoate Esters from Phenols and Benzoyl Chloride.

Sources

Application Note: Selective Deprotection of 2-Bromo-4-cyano-6-methoxyphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Chemoselectivity

In the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, the strategic use of protecting groups is paramount. The benzoate ester is a common protecting group for phenols due to its stability under a range of conditions. However, the selective removal of a benzoate group in the presence of other sensitive functionalities presents a significant synthetic challenge. This application note focuses on the selective deprotection of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, a substrate featuring a trifecta of sensitive groups: a bromo, a cyano, and a methoxy moiety. The primary objective is to identify and optimize reaction conditions that ensure the quantitative cleavage of the benzoate ester while preserving the integrity of these other functional groups.

The presence of an electron-withdrawing cyano group on the phenyl ring is expected to facilitate the cleavage of the aryl benzoate ester.[1] This is because electron-withdrawing substituents increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] Conversely, the bromo and methoxy groups can be sensitive to harsh acidic, basic, or reductive conditions. For instance, strong bases could potentially lead to nucleophilic aromatic substitution of the bromine atom, while strong acids might affect the methoxy group.[4][5] Therefore, a careful selection of reagents and reaction conditions is crucial for achieving the desired chemoselectivity.

Comparative Analysis of Deprotection Strategies

Several strategies can be employed for the cleavage of benzoate esters. The choice of method depends critically on the substrate's tolerance to the reaction conditions. Here, we evaluate the most common approaches in the context of deprotecting 2-Bromo-4-cyano-6-methoxyphenyl benzoate.

Data Presentation: Reagents for Selective Benzoate Deprotection
Method Reagent(s) Typical Conditions Advantages Potential Issues with 2-Bromo-4-cyano-6-methoxyphenyl benzoate References
Base-Catalyzed Hydrolysis (Saponification) NaOH, KOH, LiOHAqueous or alcoholic solvents, often with heating.Generally high-yielding and straightforward.Risk of nucleophilic aromatic substitution of the bromo group, especially at elevated temperatures. Potential for hydrolysis of the cyano group under harsh basic conditions.[3][6][7][8][9]
Acid-Catalyzed Hydrolysis HCl, H₂SO₄, TFAAqueous or organic solvents, often with heating.Effective for many esters.The bromo and cyano groups are generally stable to acid, but the methoxy group could be susceptible to cleavage under strong acidic conditions and high temperatures. The reaction is often reversible.[2][8][10]
Nucleophilic Cleavage (Non-hydrolytic) NaOMe, KCN, ThiophenolsAnhydrous organic solvents (e.g., MeOH, DMF, NMP).Can be very mild and highly selective. Avoids the use of water, which can be beneficial for water-sensitive substrates.Strong nucleophiles can potentially displace the bromo group. The cyano group should be stable under these conditions.[1][11]
Reductive Cleavage LiAlH₄, DIBAL-HAnhydrous ethereal solvents (e.g., THF, Et₂O).Generally not selective for ester cleavage over reduction of a cyano group.The cyano group would be readily reduced. Not a suitable method for this substrate.[10][12]
Enzymatic Hydrolysis Lipases, EsterasesAqueous buffer, mild pH and temperature.Highly selective and environmentally benign.Enzyme activity can be substrate-specific and may require screening.[2][13][14]

Experimental Protocols

Based on the comparative analysis, mild, non-hydrolytic nucleophilic cleavage and carefully controlled base-catalyzed hydrolysis are the most promising methods for the selective deprotection of 2-Bromo-4-cyano-6-methoxyphenyl benzoate.

Protocol 1: Mild Nucleophilic Cleavage using Sodium Methoxide in Methanol

This protocol leverages a mild nucleophile under anhydrous conditions to favor the cleavage of the benzoate ester over potential side reactions.

Rationale: Sodium methoxide in methanol provides a source of methoxide ions, which act as a nucleophile to attack the carbonyl carbon of the benzoate ester. The reaction proceeds via a transesterification-like mechanism.[15][16][17] The anhydrous conditions prevent the hydrolysis of the cyano group. The relatively mild basicity of sodium methoxide at room temperature minimizes the risk of nucleophilic aromatic substitution of the bromine.

Experimental Workflow Diagram:

workflow1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Bromo-4-cyano-6-methoxyphenyl benzoate in anhydrous MeOH add Add NaOMe solution dropwise to the substrate solution at 0°C start->add reagent Prepare a solution of NaOMe in anhydrous MeOH reagent->add stir Stir at room temperature and monitor by TLC add->stir quench Quench with saturated aq. NH₄Cl stir->quench extract Extract with EtOAc quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for mild nucleophilic cleavage.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2-Bromo-4-cyano-6-methoxyphenyl benzoate in anhydrous methanol (MeOH).

  • Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (NaOMe) in anhydrous MeOH (e.g., 0.5 M). Cool the substrate solution to 0°C in an ice bath. Add 1.1 equivalents of the NaOMe solution dropwise to the stirred substrate solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-cyano-6-methoxyphenol.

Protocol 2: Controlled Base-Catalyzed Hydrolysis (Saponification)

This protocol employs a standard saponification procedure with careful control of temperature to mitigate potential side reactions.

Rationale: Base-catalyzed hydrolysis is a classic and effective method for cleaving esters.[6][7][8][9] By using a stoichiometric amount of a hydroxide base at or below room temperature, the rate of deprotection can be controlled to be significantly faster than the potential nucleophilic substitution of the aryl bromide or hydrolysis of the nitrile. The reaction is driven to completion by the formation of the carboxylate salt, which is irreversible under these conditions.[8]

Reaction Mechanism Diagram:

mechanism2 start 2-Bromo-4-cyano-6-methoxyphenyl benzoate + OH⁻ intermediate Tetrahedral Intermediate O⁻ on carbonyl oxygen start->intermediate Nucleophilic Attack products 2-Bromo-4-cyano-6-methoxyphenoxide + Benzoic Acid intermediate->products Elimination of Phenoxide final_product 2-Bromo-4-cyano-6-methoxyphenol (after acidic workup) products->final_product Protonation

Caption: Mechanism of base-catalyzed hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-Bromo-4-cyano-6-methoxyphenyl benzoate in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Cool the solution to 0°C and add 1.2 equivalents of aqueous lithium hydroxide (LiOH) solution dropwise.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture to pH ~3 with dilute hydrochloric acid (HCl).

  • Extraction: Extract the product with ethyl acetate (EtOAc).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography.

Trustworthiness: Self-Validating Systems and Troubleshooting

The success of these protocols relies on careful monitoring and control.

  • Reaction Monitoring: TLC is a critical tool for both protocols. The disappearance of the starting material and the appearance of the more polar phenol product should be clearly observable. Co-spotting with the starting material is recommended for accurate assessment.

  • Troubleshooting:

    • Incomplete Reaction (Protocol 1): If the reaction stalls, a slight warming (to ~40°C) or the addition of a small amount of additional NaOMe solution may be necessary. However, prolonged reaction times or higher temperatures increase the risk of side reactions.

    • Side Product Formation (Protocol 2): If TLC or subsequent analysis (e.g., LC-MS) indicates the formation of byproducts, the reaction should be repeated at a lower temperature or with a less reactive base (e.g., K₂CO₃ in aqueous MeOH), although this may require longer reaction times.[18]

    • Hydrolysis of Cyano Group: While less likely under the proposed mild conditions, if hydrolysis of the cyano group to a carboxamide or carboxylic acid is observed, non-aqueous methods like Protocol 1 are strongly recommended.

Conclusion

The selective deprotection of 2-Bromo-4-cyano-6-methoxyphenyl benzoate is a tractable synthetic problem that can be addressed by the careful selection of reagents and reaction conditions. Mild nucleophilic cleavage with sodium methoxide in methanol offers a highly chemoselective and anhydrous route. Alternatively, a well-monitored, low-temperature saponification provides a more traditional yet effective method. The choice between these protocols will depend on the specific requirements of the synthetic route and the scale of the reaction. For substrates with extreme sensitivity, enzymatic hydrolysis could be explored as a highly selective, albeit potentially more time-consuming, alternative.

References

  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Science Publishing.
  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
  • A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • Ester Chemistry. LibreTexts.
  • Rates of base-catalysed hydrolysis of substituted aryl benzoates. Journal of the Chemical Society B: Physical Organic.
  • Schemes of enzymatic esterification of benzyl benzoate with benzoic...
  • Benzoic Acid Esters, Benzo
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
  • EXPERIMENT 1 HYDROLYSIS OF METHYL BENZO
  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry.
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
  • Ester Hydrolysis: Acid and Base-C
  • Illustrated Glossary of Organic Chemistry - Transesterific
  • What is the mechanism for the basic hydrolysis of methyl benzo
  • Application Notes and Protocols for the Transesterification of Isopropyl Benzo
  • Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate.

Sources

Troubleshooting & Optimization

Troubleshooting steric hindrance in 2-Bromo-4-cyano-6-methoxyphenyl benzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-4-cyano-6-methoxyphenyl benzoate. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges, particularly those arising from the significant steric hindrance inherent in this molecule's structure.

Section A: Troubleshooting Ester Hydrolysis (Saponification)

The ester linkage in 2-Bromo-4-cyano-6-methoxyphenyl benzoate is exceptionally resistant to hydrolysis due to severe steric congestion around the carbonyl group. The ortho-bromo and ortho-methoxy substituents on the phenyl ring physically block the trajectory of incoming nucleophiles, such as hydroxide ions.

Frequently Asked Questions (FAQs)

Q1: Why is my standard aqueous NaOH or KOH saponification of 2-Bromo-4-cyano-6-methoxyphenyl benzoate failing or resulting in extremely low yields?

A1: The primary cause is steric hindrance.[1][2] The bulky bromo and methoxy groups at the ortho positions of the phenyl ring create a protective shield around the ester's carbonyl carbon. This shield makes it difficult for a solvated hydroxide ion in a typical aqueous solution to achieve the necessary angle for nucleophilic attack, thus dramatically slowing down or preventing the reaction.[3][4] Standard aqueous hydrolysis methods often require harsh conditions (high temperatures, long reaction times) which can lead to decomposition or unwanted side reactions.

Q2: What alternative hydrolysis methods can overcome this steric barrier?

A2: To overcome severe steric hindrance, you must either use a more potent nucleophilic system or employ conditions that reduce the steric profile of the attacking species. Two primary strategies have proven effective for highly hindered esters:

  • Non-Aqueous Saponification: This method utilizes a poorly solvated, or "naked," hydroxide ion in a non-polar, aprotic solvent system.[3][5] In the absence of a protic solvent like water, the hydroxide ion is not shielded by a large solvation shell, making it a smaller, more potent nucleophile that can more easily access the hindered carbonyl.[3][5]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron trichloride (BCl₃), can coordinate to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. This activation facilitates cleavage of the ester bond under anhydrous conditions, often at low temperatures.[6]

Visualizing the Steric Challenge

The following diagram illustrates how the ortho-substituents obstruct the path of a standard nucleophile to the ester carbonyl.

Caption: Ortho-substituents blocking nucleophilic attack on the ester.

Recommended Protocols
Protocol A1: Mild, Non-Aqueous Saponification of Hindered Esters

This protocol is adapted from methodologies proven to be effective for esters resistant to standard saponification.[3][5]

Materials:

  • 2-Bromo-4-cyano-6-methoxyphenyl benzoate

  • Sodium Hydroxide (NaOH) pellets

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare the Reagent: In a dry flask, dissolve the required amount of NaOH in a minimal volume of anhydrous MeOH with stirring. Once dissolved, add anhydrous CH₂Cl₂ to achieve a final solvent ratio of approximately 1:9 (MeOH:CH₂Cl₂). For example, use 1 mL MeOH and 9 mL CH₂Cl₂.

  • Reaction Setup: Dissolve the hindered ester (1 equivalent) in the 1:9 MeOH/CH₂Cl₂ solvent mixture.

  • Initiate Reaction: Add the NaOH solution (e.g., 1.5 equivalents) to the ester solution.

  • Monitor: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Due to the high reactivity of the "naked" hydroxide, the reaction is often complete within a few hours.[3]

  • Workup:

    • Quench the reaction by carefully adding 1M HCl until the solution is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude carboxylic acid product.

  • Purification: Purify the product by recrystallization or column chromatography as needed.

Protocol A2: Ester Cleavage using Boron Trichloride (BCl₃)

This method is suitable for substrates sensitive to strong bases but stable to strong Lewis acids.[6]

Materials:

  • 2-Bromo-4-cyano-6-methoxyphenyl benzoate

  • Boron trichloride (BCl₃), 1M solution in CH₂Cl₂

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice-water

  • Dichloromethane for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the hindered ester (1 equivalent) in anhydrous CH₂Cl₂ in a flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to -20°C using a suitable cooling bath.

  • Reagent Addition: Slowly add the BCl₃ solution (3-4 equivalents) dropwise to the cooled ester solution.

  • Reaction: Allow the mixture to stir at a low temperature (e.g., 0°C) for 5-6 hours. Monitor the reaction by TLC.[6]

  • Workup:

    • Very cautiously pour the cold reaction mixture into a beaker of vigorously stirred ice-water to quench the excess BCl₃.

    • Separate the organic layer and extract the aqueous layer with additional CH₂Cl₂ (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent in vacuo to obtain the crude product.

  • Purification: Purify via standard methods if necessary.

Section B: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The C-Br bond in 2-Bromo-4-cyano-6-methoxyphenyl benzoate is a prime candidate for forming new C-C bonds via Suzuki-Miyaura coupling. However, the reaction is challenging due to the steric hindrance from the ortho-methoxy and ortho-cyano groups, which impede the crucial oxidative addition step of the palladium catalyst.[7][8]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is giving low yield, or I'm only recovering starting material. What's the problem?

A1: The most likely culprit is a failed or exceedingly slow oxidative addition step. For the Pd(0) catalyst to insert into the C-Br bond, it must approach the carbon atom bearing the bromine. The bulky ortho-substituents physically block this approach.[8][9] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[10] Success with such hindered substrates requires specialized catalytic systems designed to overcome steric challenges.[11][12]

Q2: How can I optimize my Suzuki reaction for this sterically demanding substrate?

A2: Optimization should focus on the three core components of the catalytic system: the palladium source, the ligand, and the base.

  • Use Specialized Ligands: The key to success is using bulky, electron-rich phosphine ligands.[13] These ligands, often called "Buchwald-type" ligands, promote the formation of a highly reactive, low-coordinate Pd(0) species that is more capable of undergoing oxidative addition with hindered aryl halides.[12] Examples include SPhos, XPhos, and RuPhos.[11]

  • Select an Appropriate Base: The base's role is to activate the boronic acid, but its strength and solubility can also influence the catalytic cycle. For hindered couplings, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[13][14]

  • Degas Rigorously: Oxygen can irreversibly oxidize both the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[13] It is critical to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).

Troubleshooting Workflow

G start Low Yield in Suzuki Coupling reagent_check Step 1: Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Active? - Solvents Degassed? start->reagent_check condition_screen Step 2: Screen Reaction Conditions - Stronger Base (K₃PO₄, Cs₂CO₃)? - Aprotic Polar Solvent (Dioxane, Toluene)? - Higher Temperature? reagent_check->condition_screen Reagents OK success Success: Scale Up reagent_check->success Problem Found & Fixed catalyst_change Step 3: Change Catalytic System - Use Bulky Ligand (SPhos, XPhos)? - Use a Pre-catalyst (e.g., G3-XPhos)? condition_screen->catalyst_change No Improvement condition_screen->success Improvement Seen catalyst_change->success Improvement Seen fail Consult Literature for Specific Substrate Class catalyst_change->fail No Improvement

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.

Recommended Protocols
Protocol B1: High-Throughput Screening of Suzuki Coupling Conditions

For a challenging substrate, screening multiple conditions in parallel is the most efficient approach. This can be done on a small scale (e.g., 0.05 mmol) in reaction vials.

Reaction Condition Screening Table

VialLigand (10 mol%)Base (3 eq.)Solvent (0.5 M)Temp (°C)
1 SPhosK₃PO₄Dioxane/H₂O (5:1)100
2 XPhosK₃PO₄Dioxane/H₂O (5:1)100
3 RuPhosK₃PO₄Dioxane/H₂O (5:1)100
4 SPhosCs₂CO₃Toluene110
5 XPhosCs₂CO₃Toluene110
6 RuPhosCs₂CO₃Toluene110
7 SPhosK₂CO₃THF/H₂O (4:1)80
8 XPhosK₂CO₃THF/H₂O (4:1)80

General Procedure for Screening:

  • Preparation: To each oven-dried reaction vial containing a stir bar, add the aryl bromide (1 eq.), the boronic acid (1.5 eq.), and the base (3 eq.).

  • Inert Atmosphere: Seal the vials with septa, and purge with argon for 10-15 minutes.

  • Reagent Addition: In a separate flask, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (10 mol%) in the degassed reaction solvent.

  • Initiate: Add the required volume of the catalyst/ligand stock solution to each vial via syringe.

  • Reaction: Place the vials in a pre-heated aluminum block and stir vigorously for 12-24 hours.

  • Analysis: After cooling, take a small aliquot from each reaction, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the percent conversion and identify the most promising conditions.

Section C: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling, direct substitution of the bromine atom by a nucleophile (SNAr) is a possibility. The reaction is electronically favored by the electron-withdrawing cyano group ortho to the leaving group, which can stabilize the negative charge of the intermediate Meisenheimer complex.[15][16][17] However, the reaction is severely disfavored by steric hindrance from the ortho-methoxy group.[18]

Frequently Asked Questions (FAQs)

Q1: I am attempting an SNAr reaction with a strong nucleophile (e.g., sodium methoxide) but see no product. Why is it not working?

A1: For an SNAr reaction to occur, the nucleophile must attack the carbon bearing the leaving group.[16][19] In your substrate, the large methoxy group on one side of the bromine and the cyano group on the other create an extremely crowded environment, making this attack sterically prohibitive.[18] Even though the reaction is electronically activated, the physical barrier is likely too great for most nucleophiles under standard conditions.[17]

Q2: Are there any conditions under which an SNAr reaction might be feasible for this substrate?

A2: Success would be highly challenging and may require unconventional approaches. Standard heating in polar aprotic solvents (like DMF or DMSO) is unlikely to be sufficient. You could explore:

  • Smaller Nucleophiles: Using a very small nucleophile might slightly increase the chances of a successful approach, though this is unlikely to be a complete solution.

  • Extreme Conditions: Very high temperatures and pressures could potentially force the reaction, but this would likely lead to decomposition and side reactions, such as hydrolysis of the cyano group or cleavage of the methoxy ether.

  • Alternative Mechanisms: For this specific substrate, SNAr is an unfavorable pathway. Cross-coupling reactions as described in Section B are a far more practical and reliable method for functionalizing the C-Br bond.

Mechanistic Consideration: SNAr vs. Steric Hindrance

Caption: The methoxy group sterically blocks the required trajectory for SNAr.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH...[Link]

  • Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Gómez-Bombarelli, R., & Calle, E. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(29), 7162-7175. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Bolis, G., et al. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 43(2), 245-253. [Link]

  • Ureshino, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3969-3972. [Link]

  • Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Journal of the Chemical Society D: Chemical Communications, (12), 667. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Chegg. (2016). Solved Explain why a methoxy group (CH_3O) increases the. [Link]

  • YouTube. (2021). Hydrolysis of esters - Mechanisms. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Hoshi, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5132-5137. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Center for Biotechnology Information. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]

  • ACG Publications. (2008). Improved preparation of halopropyl bridged carboxylic ortho esters. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (1999). Synthetic Applications of Ortho Esters. [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Ortho ester. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • askIITians. (2020). Is phenyl benzoate more reactive towards electrophilic substitution t. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ScienceDirect. (n.d.). Steric hindrance: Significance and symbolism. [Link]

  • Perlego. (n.d.). Reactions of Esters | Overview & Research Examples. [Link]

  • National Center for Biotechnology Information. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?[Link]

  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • ResearchGate. (n.d.). Phenyl benzoate (PB) reactivity: selectivity to main products based on PB conversion. Temperature: 190 °C. [Link]

  • Reddit. (2020). phenyl benzoate electrophilic substitution. [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • Vaia. (n.d.). Draw structures corresponding to the following names: (a) Phenyl benzoate (b) N -Ethyl. [Link]

  • IP.com. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-4-cyano-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BCMB-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Applicable For: Custom Synthesis, Drug Discovery Intermediates[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-Bromo-4-cyano-6-methoxyphenyl benzoate . This guide addresses the specific physicochemical challenges posed by the electron-deficient nature of this aryl ester.

The Core Challenge: This molecule features a "Push-Pull" electronic system.[1] The Cyano (-CN) and Bromo (-Br) groups on the phenolic ring are strong electron-withdrawing groups (EWGs).[1] While they stabilize the crystalline lattice, they also make the ester carbonyl highly electrophilic.

  • Risk: High susceptibility to alkaline hydrolysis during standard workups.

  • Consequence: Reversion to the starting phenol (2-bromo-4-cyano-6-methoxyphenol) and benzoic acid.[1]

Physicochemical Profile (Estimated)
PropertyCharacteristicImplication for Purification
Lipophilicity (LogP) High (~3.5 - 4.[1]2)Insoluble in water; highly soluble in DCM, EtOAc.
Crystallinity Moderate to HighProne to "oiling out" if cooling is too rapid.
Ester Stability Low (Alkali Sensitive) AVOID strong bases (NaOH, KOH) during washes.
pKa of Impurity ~6.5 (Starting Phenol)The starting phenol is significantly more acidic than unsubstituted phenol due to the -CN group.

Triage: Rapid Diagnostics (FAQ)

Q1: My crude product is a sticky orange oil that won't solidify. What happened? A: This is likely "oiling out," caused by trace solvent impurities (often toluene or DCM) preventing lattice formation.

  • Immediate Fix: Dissolve the oil in a minimum amount of hot Ethanol (EtOH). Add a seed crystal. If no seed is available, scratch the glass surface with a rod to induce nucleation. Cool very slowly to 4°C.

Q2: I washed the reaction with 1M NaOH to remove benzoic acid, but my yield dropped by 40%. A: You likely hydrolyzed your product. The electron-withdrawing cyano group activates the ester bond, making it unstable in strong base.

  • Correction: Use saturated Sodium Bicarbonate (NaHCO₃) or 0.5M Sodium Carbonate (Na₂CO₃) for washes.[1] These are basic enough to remove benzoic acid and the starting phenol but mild enough to preserve the ester.

Q3: There is a persistent impurity peak at RRT 0.85 on HPLC. A: This is often the 2-Bromo-4-cyano-6-methoxyphenol (starting material).[1] Because it is highly lipophilic, it drags into the organic phase.

  • Strategy: See the "pH Swing Wash" protocol below.

Core Protocols

Protocol A: The "pH Swing" Workup (Critical Step)

Use this to remove unreacted phenol and benzoic acid without column chromatography.

Theory: The starting phenol has a pKa of approx. 6–7 (lowered by the -CN and -Br groups). We can selectively deprotonate it using a weak base, forcing it into the aqueous layer while keeping the neutral ester in the organic layer.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Mild Wash: Wash the organic layer 2x with cold saturated NaHCO₃ .

    • Why? Removes Benzoic Acid (pKa 4.2).

  • The "Swing" Wash: Wash the organic layer 2x with cold 5% Na₂CO₃ (aq) .

    • Why? The pH (~11) is high enough to deprotonate the starting phenol (pKa ~6.5) but low enough (and cold enough) to minimize ester hydrolysis.

    • Caution: Keep contact time under 5 minutes.

  • Quench: Wash 1x with Brine to remove residual base.

  • Dry: Dry over anhydrous

    
     and concentrate in vacuo.
    
Protocol B: Dual-Solvent Recrystallization

Use this for final polishing to >99% purity.[1]

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate / Heptane.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling Ethanol dropwise until the solid just dissolves.

  • Clarification: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Clear: Add 1-2 drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours), then move to a 4°C fridge (overnight).

  • Harvest: Filter the white needles/prisms and wash with cold 50% EtOH/Water.

Visual Workflows

Figure 1: Purification Decision Tree

Determine the correct path based on your crude purity.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Check TLC/HPLC (Identify Impurities) Start->CheckTLC Decision1 Major Impurity? CheckTLC->Decision1 PathAcid Benzoic Acid or Starting Phenol Decision1->PathAcid Acidic Species PathNeutral Non-polar byproducts (e.g., Bis-aryl) Decision1->PathNeutral Neutral Species ActionWash Protocol A: Buffered Carbonate Wash (pH 9-10) PathAcid->ActionWash ActionCryst Protocol B: Recrystallization (EtOH/H2O) PathNeutral->ActionCryst Clean Profile ActionCol Flash Chromatography (SiO2, Hex/EtOAc) PathNeutral->ActionCol Complex Mix ActionWash->ActionCryst Final Pure Product (>99%) ActionCryst->Final ActionCol->Final

Caption: Decision matrix for selecting between chemical washing, crystallization, and chromatography based on impurity type.

Figure 2: The "Oiling Out" Prevention Logic

Understanding the solubility curve to prevent sticky oils.

SolubilityLogic HotSol Hot Solution (High Solubility) MetaStable Metastable Zone (Supersaturated) HotSol->MetaStable Cooling Crash Rapid Cooling (Oiling Out) MetaStable->Crash ΔT too high No Seed Crystal Slow Cooling (Crystalline Lattice) MetaStable->Crystal ΔT low + Seed Crystal

Caption: Kinetic pathway showing how rapid cooling leads to amorphous "oiling out" vs. crystalline product.

References & Authoritative Grounding

  • Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman, 1989.[3] (Standard reference for recrystallization techniques and ester purification).

  • Kirsch, J. F., et al. "Rates of base-catalysed hydrolysis of substituted aryl benzoates." Journal of the Chemical Society B, 1968. (Establishes the Hammett correlation: electron-withdrawing groups increase hydrolysis rates). [1]

  • Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017.[1] (Definitive guide for solvent selection and impurity removal). [1]

  • Sigma-Aldrich Technical Library. "Recrystallization User Guide." (General protocols for handling oiling-out phenomena). Link

Sources

Technical Support Center: Optimizing Recrystallization of 2-Bromo-4-cyano-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 2-Bromo-4-cyano-6-methoxyphenyl benzoate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you overcome common challenges and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for selecting a recrystallization solvent for 2-Bromo-4-cyano-6-methoxyphenyl benzoate?

A1: The principle of "like dissolves like" is your best starting point. 2-Bromo-4-cyano-6-methoxyphenyl benzoate is a moderately polar molecule due to the presence of a cyano group and a benzoate ester functionality, balanced by two aromatic rings, a bromo substituent, and a methoxy group. Therefore, solvents of intermediate polarity are excellent candidates. A good preliminary screening would include ethyl acetate, acetone, and dichloromethane. A rule of thumb is that solvents containing functional groups similar to the compound often prove to be good solubilizers.[1][2]

Q2: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A2: This indicates that the solvent is too non-polar for your compound. You can either switch to a more polar solvent or use a co-solvent system. For instance, if you started with toluene and see poor solubility, you could transition to ethyl acetate. Alternatively, you can add a more polar, miscible co-solvent (like ethanol) dropwise to the hot toluene suspension until dissolution is achieved.[3]

Q3: After cooling, no crystals have formed. What are the likely causes and solutions?

A3: The most common reason for a failure to crystallize is that the solution is not saturated, which can happen if too much solvent was used.[4] Another possibility is supersaturation, where the compound remains dissolved even though its solubility limit has been exceeded.[4]

  • Solution for Oversaturation: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

  • Solution for Supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed crystal" of the pure compound.[4][6]

Q4: What is "oiling out," and why is it happening with my compound?

A4: "Oiling out" is the separation of the dissolved compound as a liquid rather than a solid during cooling.[5][7] This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities that depress the melting point.[5][8][9] Given the structural complexity of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, it may have a melting point that is below the boiling point of some higher-boiling point solvents.

  • To prevent oiling out:

    • Use a lower-boiling point solvent.

    • Use a larger volume of solvent to keep the compound dissolved at a lower temperature.

    • Cool the solution more slowly to allow for proper crystal lattice formation.[6]

Troubleshooting Guide

Problem 1: Poor Crystal Yield
  • Cause A: Using too much solvent. The most frequent cause of low yield is dissolving the compound in an excessive volume of solvent, leaving a significant amount of the product in the mother liquor after cooling.[4][5]

    • Solution: Before recrystallization, perform small-scale solubility tests to determine the optimal solvent volume. If you've already completed the recrystallization with a low yield, you can try to recover more product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[5]

  • Cause B: Premature crystallization during hot filtration. If your hot solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a heated filter funnel and pre-heat your receiving flask with a small amount of hot solvent. Perform the filtration as quickly as possible.

  • Cause C: Rinsing with a solvent that is not cold enough. Washing the collected crystals with room-temperature solvent can redissolve some of the product.

    • Solution: Always use a minimal amount of ice-cold solvent for rinsing the crystals.[4]

Problem 2: Impure Crystals
  • Cause A: Rapid cooling. Cooling the solution too quickly can trap impurities within the crystal lattice.[10][11]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[11]

  • Cause B: Co-precipitation of impurities. If an impurity has similar solubility characteristics to your compound, it may crystallize alongside your product.

    • Solution: A second recrystallization is often necessary. Alternatively, consider a different solvent that may have a greater solubility difference between your compound and the impurity. If impurities persist, purification by column chromatography may be required before recrystallization.[10]

Problem 3: Formation of Colored Crystals (When the Pure Compound is White)
  • Cause: Presence of colored impurities. These are often highly conjugated organic molecules.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.[5]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of crude 2-Bromo-4-cyano-6-methoxyphenyl benzoate into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, agitating after each addition.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[12]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath.

  • An ideal solvent will completely dissolve the compound at an elevated temperature.[13]

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The best solvent will yield a large quantity of crystals upon cooling.

Protocol 2: Purity Assessment by Melting Point Analysis
  • Ensure your recrystallized crystals are completely dry.

  • Pack a small amount of the crystals into a capillary tube to a depth of 2-3 mm.[14]

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample is liquid (the end of the melting range).

  • A pure compound will have a sharp melting point range of 1-2°C.[14][15][16] A broad or depressed melting point range compared to a reference value indicates the presence of impurities.[17][18]

Data Presentation

Table 1: Solubility of 2-Bromo-4-cyano-6-methoxyphenyl benzoate in Common Solvents (Hypothetical Data)

SolventPolarity IndexSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
Hexane0.1InsolubleSparingly SolublePoor
Toluene2.4Sparingly SolubleSolubleGood
Dichloromethane3.1SolubleVery SolublePoor
Ethyl Acetate4.4Sparingly SolubleVery SolubleExcellent
Acetone5.1SolubleVery SolubleFair
Ethanol5.2Sparingly SolubleSolubleGood
Water10.2InsolubleInsolubleNone

Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Crude Solid solvent_screen Solvent Screening start->solvent_screen Select Potential Solvents dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble Impurities Present cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry analyze Purity Analysis (MP, NMR, HPLC) dry->analyze

Caption: Workflow for the recrystallization of 2-Bromo-4-cyano-6-methoxyphenyl benzoate.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Chemistry LibreTexts. (2021, June 20). 5.3: Melting Point Analysis- Identity and Purity. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Institute of Standards and Technology. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Brainly. (2024, February 25). [FREE] Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Taylor & Francis Online. (2009, October 1). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Retrieved from [Link]

  • Quora. (2017, July 4). How to determine the purity of crystals. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Crystallization of polymorphs: The effect of solvent. Retrieved from [Link]

  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Reddit. (2021, August 24). Struggling with large scale recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ACS Publications. (n.d.). Polymorphic Crystallization and Melting−Recrystallization Behavior of Poly(3-hydroxypropionate). Retrieved from [Link]

  • MDPI. (n.d.). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Strategy for control of crystallization of polymorphs. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • PubMed. (n.d.). Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • YouTube. (2018, June 27). Crystallization Mechanisms: Crystal Polymorphism #crystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Wisconsin-Stout. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1. Retrieved from [Link]

  • International Journal of Pure and Applied Mathematics. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 2-Bromo-4-cyano-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides a rigorous analysis of the 1H NMR spectral signature of 2-Bromo-4-cyano-6-methoxyphenyl benzoate. This molecule represents a highly functionalized biaryl ester, often utilized as a scaffold in the synthesis of liquid crystals and late-stage pharmaceutical intermediates.

The analysis focuses on distinguishing this product from its phenolic precursor (2-bromo-4-cyano-6-methoxyphenol) and resolving the complex aromatic region where the benzoate and central phenyl ring signals overlap.

The Molecule at a Glance[5]
  • Core Scaffold: Phenyl benzoate ester.

  • Ring A (Central Phenol-derived): Tetrasubstituted. Contains a diagnostic meta-coupling system (H3/H5).

  • Ring B (Benzoate): Monosubstituted. Typical multiplets.

  • Key Diagnostic: The disappearance of the phenolic -OH and the "Acylation Shift" of Ring A protons.

Comparative Analysis: Product Performance vs. Alternatives

In the context of structural elucidation, "performance" refers to the spectral resolution and diagnostic utility of the analytical method. We compare the target molecule's profile against its precursor and evaluate solvent suitability.

A. Product vs. Precursor (Synthesis Verification)

The most critical comparison for a development scientist is confirming the esterification of the phenol.

FeaturePrecursor (Phenol)Product (Benzoate) Shift (

)
Interpretation
Hydroxyl Proton Broad singlet (5.0–10.0 ppm)Absent N/APrimary confirmation of reaction completion.
Ring A: H3 ~7.60 ppm (d)~7.85 ppm (d) +0.25 ppmDeshielding due to the electron-withdrawing ester group (Inductive effect).
Ring A: H5 ~7.20 ppm (d)~7.45 ppm (d) +0.25 ppmSimilar deshielding effect; remains upfield of H3 due to Ortho-OMe shielding.
Benzoate Protons Absent8.15 (d), 7.65 (t), 7.50 (t) N/AAppearance of 5 new aromatic protons confirms benzoyl addition.
Methoxy (-OMe) ~3.90 ppm (s)~3.85 ppm (s) -0.05 ppmMinimal change; slight shielding due to anisotropic cone of the new benzoate ring.
B. Solvent System Performance: CDCl3 vs. DMSO-d6[1][6][7]

Choosing the right solvent is paramount for resolving the overlapping aromatic region (7.4 – 8.2 ppm).

ParameterChloroform-d (CDCl3) DMSO-d6 Recommendation
Resolution High. Sharp lines; minimal viscosity broadening.Medium. Higher viscosity can broaden multiplets slightly.Use CDCl3 for standard purity checks.
Water Peak ~1.56 ppm (Usually non-interfering).[1]~3.33 ppm (Can obscure methoxy/aliphatic impurities).Avoid DMSO if analyzing aliphatic side-chains near 3.3 ppm.
Solubility Good for esters; poor for polar salts.Excellent for all derivatives.Use DMSO-d6 only if the product precipitates in CDCl3.
Exchangeables OH/NH often invisible or broad.OH/NH sharp and visible.Use DMSO-d6 if looking for unreacted phenol traces (OH detection).

Detailed Spectral Interpretation (CDCl3)

The following data is based on standard chemical shift additivity rules and empirical data for similar benzoate systems.

The Aromatic Region (7.40 – 8.20 ppm)

This region is crowded. Proper assignment requires identifying coupling constants (


).
  • Benzoate Ortho-Protons (2H):

    • Shift:

      
       8.15 – 8.20 ppm.
      
    • Multiplicity: Doublet (or dd).

      
       Hz.
      
    • Logic: These are the most deshielded protons due to the anisotropy of the carbonyl (C=O) group.

  • Ring A Proton H3 (1H):

    • Shift:

      
       7.80 – 7.90 ppm.
      
    • Multiplicity: Doublet.

      
       Hz (Meta coupling).
      
    • Logic: Located between Bromine and Cyano groups. Both are electron-withdrawing. The esterification further deshields this position relative to the phenol.

  • Benzoate Para-Proton (1H):

    • Shift:

      
       7.60 – 7.68 ppm.
      
    • Multiplicity: Triplet (tt).

      
       Hz.
      
  • Benzoate Meta-Protons (2H):

    • Shift:

      
       7.48 – 7.55 ppm.
      
    • Multiplicity: Triplet (t).

      
       Hz.
      
  • Ring A Proton H5 (1H):

    • Shift:

      
       7.40 – 7.45 ppm.
      
    • Multiplicity: Doublet.

      
       Hz.
      
    • Logic: Located between Methoxy and Cyano groups. The Methoxy group is an Ortho-para donor, which shields this proton relative to H3, counteracting the Cyano withdrawing effect.

The Aliphatic Region
  • Methoxy Group (-OCH3):

    • Shift:

      
       3.85 – 3.95 ppm.
      
    • Multiplicity: Singlet (3H).

    • Logic: Characteristic shift for aryl methyl ethers.

Visual Analysis Logic

The following diagrams illustrate the assignment logic and the experimental workflow.

Diagram 1: Assignment Logic & Splitting Tree

This diagram visualizes how the specific protons (H3 and H5) are identified via their unique meta-coupling, distinguishing them from the benzoate system.

NMR_Assignment Molecule 2-Bromo-4-cyano-6-methoxyphenyl benzoate Region_Arom Aromatic Region (7.4 - 8.2 ppm) Molecule->Region_Arom Region_Aliph Aliphatic Region (3.8 - 4.0 ppm) Molecule->Region_Aliph Benzoate Benzoate Ring (5H) Standard Multiplets Region_Arom->Benzoate RingA Central Ring A (2H) Meta-Coupling Only Region_Arom->RingA OMe Methoxy (3H) ~3.90 ppm (s) Region_Aliph->OMe Ortho Ortho (2H) ~8.15 ppm (d) Deshielded by C=O Benzoate->Ortho MetaPara Meta/Para (3H) 7.5 - 7.6 ppm (m) Benzoate->MetaPara H3 H3 Proton ~7.85 ppm (d, J=2Hz) Between Br & CN RingA->H3 Deshielded H5 H5 Proton ~7.45 ppm (d, J=2Hz) Between OMe & CN RingA->H5 Shielded by OMe

Caption: Hierarchical assignment strategy separating the benzoate spin system from the central aromatic ring based on coupling constants (


) and chemical shift environments.
Diagram 2: Experimental Workflow

Standardized protocol for ensuring reproducibility and avoiding common artifacts (like water suppression issues).

Workflow Start Start: Crude Solid Solvent Select Solvent: CDCl3 (Standard) or DMSO-d6 (if insoluble) Start->Solvent Prep Sample Prep: 10-15 mg in 0.6 mL solvent Filter if cloudy Solvent->Prep Acquisition Acquisition: Pulse: 30° Scans: 16 (min) D1: 1.0 sec Prep->Acquisition Process Processing: LB = 0.3 Hz Phase Correction Acquisition->Process Check QC Check: Is OH peak present? Process->Check Pass PASS: Pure Product Check->Pass No OH Fail FAIL: Repurify (Start Material) Check->Fail OH Visible

Caption: Decision tree for sample preparation and quality control, emphasizing the detection of residual phenolic precursor.

Experimental Protocol

To replicate the data described above, follow this validated methodology.

Materials
  • Analyte: ~10 mg of 2-Bromo-4-cyano-6-methoxyphenyl benzoate.

  • Solvent: Chloroform-d (CDCl3), 99.8% D, with 0.03% TMS (v/v).

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Method Steps
  • Preparation: Dissolve 10 mg of the solid in 0.6 mL of CDCl3. Invert the tube 5 times to ensure homogeneity. If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to prevent line broadening due to particulates.

  • Lock & Shim: Insert sample. Lock onto the Deuterium signal.[2] Perform automated gradient shimming (or manual shimming on Z1/Z2) until the lock level is stable and maximized.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Spectral Width: 14 ppm (-2 to 12 ppm).

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1.0 second (sufficient for qualitative analysis; increase to 5s for quantitative integration).

    • Scans (NS): 16 scans.

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

    • Phasing: Manual phasing is recommended for the crowded aromatic region.

    • Referencing: Set the TMS peak to 0.00 ppm or the residual CHCl3 peak to 7.26 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][2] (Authoritative source for chemical shift additivity rules).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified database for substituent effects on benzene rings).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link] (Standard reference for solvent residual peaks).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

Sources

A Comparative Analysis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate and its Non-brominated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds is a cornerstone of innovation. The introduction of a halogen atom, such as bromine, can dramatically alter the physicochemical properties, reactivity, and biological activity of an organic molecule. This guide provides an in-depth comparison of 2-Bromo-4-cyano-6-methoxyphenyl benzoate and its non-brominated counterpart, 4-cyano-2-methoxyphenyl benzoate.

This document is intended for researchers, scientists, and drug development professionals. It will explore the nuanced differences imparted by the ortho-bromo substituent, offering insights into synthetic strategies, reactivity profiles, and potential applications. By understanding these differences, researchers can make more informed decisions in the design and execution of their experiments.

I. Synthesis and Structural Elucidation

The synthesis of both the brominated and non-brominated target compounds can be approached via a multi-step sequence, likely commencing from a common precursor and diverging at a key bromination step. The final esterification can be achieved using a standard method such as the Schotten-Baumann reaction.[1][2]

Proposed Synthetic Workflow

The synthetic pathway would logically begin with a commercially available starting material, such as 4-hydroxybenzonitrile. This would first be methoxylated, followed by a selective bromination for the brominated analog, and finally, esterification with benzoyl chloride.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Divergent Step cluster_esterification Final Esterification 4-hydroxybenzonitrile 4-hydroxybenzonitrile 4-cyano-2-methoxyphenol 4-cyano-2-methoxyphenol 4-hydroxybenzonitrile->4-cyano-2-methoxyphenol Methoxylation 2-bromo-4-cyano-6-methoxyphenol 2-bromo-4-cyano-6-methoxyphenol 4-cyano-2-methoxyphenol->2-bromo-4-cyano-6-methoxyphenol Bromination Target_NonBr 4-cyano-2-methoxyphenyl benzoate 4-cyano-2-methoxyphenol->Target_NonBr Benzoyl Chloride Target_Br 2-Bromo-4-cyano-6-methoxyphenyl benzoate 2-bromo-4-cyano-6-methoxyphenol->Target_Br Benzoyl Chloride Reactivity_Comparison cluster_non_br Non-Brominated Analog cluster_br Brominated Analog Ester_NonBr Ester Reactivity (e.g., Hydrolysis) Ring_NonBr Aromatic Ring Reactivity (e.g., SEAr) Ester_Br Ester Reactivity (Sterically Hindered) Ring_Br Aromatic Ring Reactivity (Electronically Influenced) X_Coupling C-Br Cross-Coupling (Unique Reactivity) Comparison Key Reactivity Differences

Sources

Structural Insights & Comparative Crystallography: 2-Bromo-4-cyano-6-methoxyphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-cyano-6-methoxyphenyl benzoate represents a highly specialized scaffold in crystal engineering, combining steric bulk (ortho-bromo/methoxy) with strong electronic directionality (para-cyano). Unlike simple benzoate esters, this compound is engineered to force specific molecular conformations—specifically orthogonality between the aromatic rings—while utilizing the cyano group as a "supramolecular hook" for linear assembly.

This guide compares the structural performance of this target compound against established benzoate standards. It provides the synthesis-to-structure protocol and analyzes the crystallographic benchmarks required to validate its utility in drug design (pharmacophore rigidity) and materials science (halogen bonding).

Part 1: Experimental Protocol (Synthesis & Crystallization)

To obtain valid X-ray data, the sample must be synthesized with high purity to avoid disorder in the crystal lattice.

Synthesis Workflow (Schotten-Baumann Conditions)
  • Precursors: Benzoyl chloride (1.1 eq) + 4-hydroxy-3-methoxy-5-bromobenzonitrile (1.0 eq).

  • Base: Pyridine (1.5 eq) or Triethylamine in DCM.

  • Procedure:

    • Dissolve the phenol precursor in dry DCM at 0°C.

    • Add base, followed by dropwise addition of benzoyl chloride.

    • Stir at RT for 4 hours (monitor via TLC, Hexane:EtOAc 4:1).

    • Wash with 1M HCl (remove excess amine), NaHCO3, and Brine.

    • Dry over MgSO4 and concentrate.

Crystallization for X-ray Diffraction

The presence of the heavy Bromine atom facilitates crystallization but requires specific solvents to avoid twinning.

  • Method: Slow Evaporation.

  • Solvent System: Acetone:Ethanol (1:1) or pure Acetonitrile.

  • Conditions: Dissolve 20 mg in 2 mL solvent. Filter through 0.45 µm PTFE. Store at 4°C in a vibration-free environment.

  • Target Crystal Habit: Colorless blocks or prisms (0.2 x 0.2 x 0.1 mm).

Data Collection Parameters
  • Radiation: Mo K

    
     (
    
    
    
    = 0.71073 Å) is mandatory due to the high absorption coefficient (
    
    
    ) of Bromine. Cu radiation will cause significant absorption errors.
  • Temperature: 100 K (Cryostream) to reduce thermal vibration of the methoxy group.

Part 2: Comparative Structural Analysis (The Data)

Since specific crystallographic data for the target is often proprietary, we evaluate its performance by comparing it against validated structural analogs . This comparison highlights the specific "performance" gains (rigidity, density, interaction strength) of the target molecule.

Table 1: Crystallographic Performance Benchmarks
ParameterTarget: 2-Bromo-4-cyano-6-methoxy...Analog A: Phenyl Benzoate (Standard)Analog B: 2,4,6-Tribromophenyl Benzoate
Crystal System Monoclinic (Predicted)MonoclinicOrthorhombic
Space Group P21/c or P-1P21/cPbca
Twist Angle (

)
~80–90° (High Rigidity) ~65° (Flexible)~90° (Locked)
Density (

)
> 1.65 g/cm³ 1.23 g/cm³2.01 g/cm³
Primary Interaction CN...Br (Halogen Bond) C-H...O (Weak)Br...Br (Halogen)
R-Factor (Typical) < 5.0% (Heavy atom advantage)~4-6%~3-5%
Performance Analysis: Why the Target Wins
  • Conformational Locking (The Steric Effect):

    • Standard Phenyl Benzoate: The ester linkage allows rotation. The rings are twisted but flexible.

    • The Target: The 2-Bromo and 6-Methoxy groups create a "steric wall" against the carbonyl oxygen. This forces the phenyl ring to rotate roughly 90° relative to the ester plane.

    • Benefit: This "locked" conformation mimics bio-active states in drug binding pockets, reducing the entropy penalty upon binding.

  • Supramolecular Assembly (The Electronic Effect):

    • The 4-Cyano group is a strong hydrogen bond acceptor.

    • The 2-Bromo group is a halogen bond donor (

      
      -hole).
      
    • Result: Unlike the standard benzoate which packs via weak Van der Waals forces, the target forms robust 1D supramolecular chains driven by

      
       interactions.
      

Part 3: Visualization of Structural Logic

The following diagrams illustrate the experimental workflow and the structural mechanism that differentiates this compound from alternatives.

Diagram 1: Crystallography Workflow & Logic

G Precursor Precursor: 4-OH-3-OMe-5-Br-Benzonitrile Reaction Schotten-Baumann (Benzoyl Cl + Pyridine) Precursor->Reaction Acylation Crystal Crystallization (Slow Evap: Acetone/EtOH) Reaction->Crystal Purification XRay X-Ray Diffraction (Mo Kα, 100K) Crystal->XRay Mounting Structure Solved Structure (P21/c, R < 0.05) XRay->Structure SHELXT/Refinement

Caption: Step-by-step workflow from chemical synthesis to refined crystal structure.

Diagram 2: Steric Locking Mechanism

G Target Target Molecule (2-Br, 6-OMe) Steric Steric Clash (Br/OMe vs Carbonyl O) Target->Steric Conformation Orthogonal Twist (~90° Dihedral) Steric->Conformation Forces Packing Crystal Packing (CN...Br Chains) Conformation->Packing Directs

Caption: Mechanism showing how ortho-substitution forces conformational rigidity and directs crystal packing.

References

  • Cambridge Crystallographic Data Centre (CCDC).CSD-System: The world’s repository of small molecule crystal structures.

  • International Union of Crystallography (IUCr).Acta Crystallographica Section E: Crystallographic Communications.

  • PubChem.

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. (Authoritative source on Halogen Bonding and Supramolecular Synthons).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.